molecular formula C11H13NO2 B035284 (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid CAS No. 105400-81-5

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Katalognummer: B035284
CAS-Nummer: 105400-81-5
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: BUAVPRGEIAVFBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and neuropharmacological research. This compound features a tetrahydroisoquinoline scaffold, a privileged structure frequently found in biologically active molecules, fused with a flexible acetic acid linker. This unique molecular architecture makes it a valuable precursor for the design and synthesis of novel compounds targeting a range of central nervous system (CNS) receptors.

Eigenschaften

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAVPRGEIAVFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369973
Record name (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105400-81-5
Record name (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a key scaffold in medicinal chemistry. The document details the core synthetic strategies, presents quantitative data in structured tables, and includes detailed experimental protocols for the key reactions involved. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and logical workflows.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily relies on two classical and robust methodologies for the formation of the tetrahydroisoquinoline core: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . Each of these routes offers distinct advantages and is suited for different starting materials and strategic approaches in a synthetic plan.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[1][2][3] For the synthesis of the target molecule, this pathway typically involves the reaction of a phenylethylamine with a glyoxylic acid derivative.

A common approach is a two-step sequence starting with the synthesis of the ethyl ester of the target acid, followed by hydrolysis.

Pathway 1: Pictet-Spengler Reaction

G cluster_0 Step 1: Pictet-Spengler Cyclization cluster_1 Step 2: Hydrolysis Phenylethylamine Phenylethylamine Intermediate_Imine Intermediate Iminium Ion Phenylethylamine->Intermediate_Imine Condensation Ethyl_Glyoxylate Ethyl_Glyoxylate Ethyl_Glyoxylate->Intermediate_Imine Ester_Product Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate Intermediate_Imine->Ester_Product Intramolecular Cyclization Final_Product This compound Ester_Product->Final_Product Alkaline Hydrolysis

Pictet-Spengler synthesis of the target compound.
The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline core. This method involves the cyclization of a β-arylethylamide using a dehydrating agent, which typically yields a 3,4-dihydroisoquinoline.[4][5][6] This intermediate must then be reduced to the corresponding tetrahydroisoquinoline. To introduce the acetic acid moiety at the 1-position, further synthetic modifications are necessary.

A plausible pathway involves the formation of a β-phenylethylamide of a malonic acid derivative, followed by cyclization, reduction, and subsequent decarboxylation.

Pathway 2: Bischler-Napieralski Reaction

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Decarboxylation Phenylethylamine Phenylethylamine Amide β-Phenylethylamide Phenylethylamine->Amide Malonic_Acid_Derivative Malonic Acid Derivative Malonic_Acid_Derivative->Amide Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Amide->Dihydroisoquinoline Dehydrating Agent (e.g., POCl₃) Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Dihydroisoquinoline->Tetrahydroisoquinoline Reducing Agent (e.g., NaBH₄) Final_Product This compound Tetrahydroisoquinoline->Final_Product

Bischler-Napieralski approach to the target compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound and its ester precursor. Please note that yields and reaction conditions can vary based on the specific substrate and scale of the reaction.

Table 1: Pictet-Spengler Cyclization for Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate

ParameterValueReference
Starting MaterialsPhenylethylamine, Ethyl GlyoxylateGeneral Procedure
SolventTolueneGeneral Procedure
CatalystTrifluoroacetic Acid (TFA)General Procedure
TemperatureReflux (approx. 110 °C)General Procedure
Reaction Time4-8 hoursGeneral Procedure
Typical Yield60-75%General Procedure

Table 2: Alkaline Hydrolysis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate

ParameterValueReference
Starting MaterialEthyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetateGeneral Procedure
ReagentSodium Hydroxide (aq. solution)[7][8]
SolventEthanol/Water mixture[7][8]
TemperatureReflux[7][8]
Reaction Time2-4 hours[7][8]
Typical Yield>90%[7][8]

Detailed Experimental Protocols

Experimental Protocol 1: Synthesis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate via Pictet-Spengler Reaction

Workflow Diagram

G Start Start Combine_Reactants Combine Phenylethylamine, Ethyl Glyoxylate, and Toluene Start->Combine_Reactants Add_Catalyst Add Trifluoroacetic Acid (TFA) dropwise at 0 °C Combine_Reactants->Add_Catalyst Reflux Heat to Reflux (4-8 hours) Add_Catalyst->Reflux Cool_and_Quench Cool to Room Temperature and Quench with NaHCO₃ (aq) Reflux->Cool_and_Quench Extraction Extract with Ethyl Acetate Cool_and_Quench->Extraction Dry_and_Concentrate Dry Organic Layer (Na₂SO₄) and Concentrate in vacuo Extraction->Dry_and_Concentrate Purification Purify by Column Chromatography (Silica Gel) Dry_and_Concentrate->Purification End End Purification->End

Experimental workflow for the Pictet-Spengler reaction.

Procedure:

  • To a solution of phenylethylamine (1.0 eq) in toluene, ethyl glyoxylate (1.1 eq, typically as a 50% solution in toluene) is added.

  • The mixture is cooled to 0 °C in an ice bath.

  • Trifluoroacetic acid (1.2 eq) is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate.

Experimental Protocol 2: Synthesis of this compound via Alkaline Hydrolysis

Workflow Diagram

G Start Start Dissolve_Ester Dissolve Ester in Ethanol/Water Start->Dissolve_Ester Add_Base Add Aqueous NaOH Dissolve_Ester->Add_Base Reflux Heat to Reflux (2-4 hours) Add_Base->Reflux Cool_and_Acidify Cool to 0 °C and Acidify with HCl (aq) Reflux->Cool_and_Acidify Collect_Product Collect Precipitate by Filtration Cool_and_Acidify->Collect_Product Wash_and_Dry Wash with Cold Water and Dry Collect_Product->Wash_and_Dry End End Wash_and_Dry->End

Experimental workflow for the alkaline hydrolysis.

Procedure:

  • Ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate (1.0 eq) is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux for 2-4 hours, with the progress of the hydrolysis monitored by TLC.[7]

  • After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.

  • The solution is then acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • The solid precipitate is collected by vacuum filtration.

  • The collected solid is washed with cold water and dried under vacuum to yield this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific substrate variations and further optimization of the reaction conditions.

References

An In-Depth Technical Guide to the Chemical Properties of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a heterocyclic compound belonging to the tetrahydroisoquinoline class, a scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

Chemical Properties

This compound, with the CAS number 105400-81-5, possesses a unique combination of a rigid tetrahydroisoquinoline core and a flexible acetic acid side chain. This structure imparts specific physicochemical characteristics that are crucial for its interaction with biological targets.

Physicochemical Data
PropertyValueSource
CAS Number 105400-81-5[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 248.0 - 251.0 °C[2]
Boiling Point Predicted: ~387.9 °C at 760 mmHgPrediction based on computational models
Solubility Soluble in water and methanol[3]
pKa Predicted: ~4.5 (carboxylic acid), ~9.5 (amine)Prediction based on computational models
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, as well as signals for the methylene and methine protons of the tetrahydroisoquinoline core and the acetic acid side chain.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the aromatic, aliphatic, and carboxylic acid carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the tetrahydroisoquinoline and acetic acid moieties.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretching of the secondary amine, and C-H stretches of the aromatic and aliphatic portions.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, with the Pictet-Spengler reaction being a prominent and efficient method.

Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic cyclization. For the synthesis of this compound, 2-phenylethylamine and glyoxylic acid are the key starting materials.

Reaction Scheme:

G start 2-Phenylethylamine + Glyoxylic Acid intermediate Iminium Ion Intermediate start->intermediate Condensation product This compound intermediate->product Intramolecular Cyclization

Figure 1: Pictet-Spengler synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent, such as a mixture of water and a co-solvent like ethanol or acetonitrile.

  • Addition of Reactant: To this solution, add glyoxylic acid (1.1 eq) portion-wise while stirring.

  • Acid Catalysis: Acidify the reaction mixture by adding a strong acid, such as hydrochloric acid or trifluoroacetic acid, to catalyze the formation of the iminium ion and subsequent cyclization.

  • Heating: Heat the reaction mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of tetrahydroisoquinoline derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties. These compounds are known to interact with various biological targets and modulate key signaling pathways.

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally related compounds, this compound may exhibit activities related to:

  • Anticancer Activity: Tetrahydroisoquinoline derivatives have been reported as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells. This suggests a potential role in modulating the intrinsic apoptosis pathway.

  • Metabolic Regulation: Some derivatives have been identified as dual agonists of peroxisome proliferator-activated receptors (PPARα/γ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), indicating a potential role in the management of metabolic disorders like type 2 diabetes.

  • Neurological Effects: The tetrahydroisoquinoline scaffold is present in several neuroactive compounds. Some derivatives have been shown to modulate neurotransmitter systems and may have applications in neurological disorders.

  • MAPK Signaling: Certain tetrahydroisoquinoline-based compounds have been observed to stimulate the ERK1/2 and p38-MAPK signaling pathways, which are involved in a variety of cellular processes including proliferation, differentiation, and apoptosis.[4]

G THIQ This compound Bcl2 Bcl-2/Mcl-1 THIQ->Bcl2 Inhibition PPAR PPARα/γ THIQ->PPAR Agonism PTP1B PTP-1B THIQ->PTP1B Inhibition MAPK ERK1/2, p38-MAPK THIQ->MAPK Modulation Apoptosis Apoptosis Bcl2->Apoptosis Regulates Metabolism Metabolic Regulation PPAR->Metabolism Regulates PTP1B->Metabolism Regulates CellSignal Cellular Proliferation/Differentiation MAPK->CellSignal Regulates

Figure 2: Potential signaling pathways modulated by tetrahydroisoquinoline derivatives.

Conclusion

This compound represents a molecule of interest for further investigation in the realms of medicinal chemistry and chemical biology. Its unique structural features and the known biological activities of the tetrahydroisoquinoline scaffold suggest a high potential for the discovery of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, paving the way for future research into its pharmacological profile and mechanism of action. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound, which could lead to the development of new drugs for a variety of diseases.

References

The Anticonvulsant Potential of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a particular focus on the anticonvulsant properties of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives. While direct research on this specific molecule is limited, a significant body of evidence highlights the potential of the broader class of 1-substituted THIQs as potent noncompetitive antagonists of the AMPA receptor, a key target in the development of novel anti-epileptic drugs.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] These activities include antitumor, antimicrobial, and neuroprotective effects.[3][4][5] A significant area of investigation has been the development of THIQ derivatives as modulators of central nervous system targets, leading to the discovery of potent anticonvulsant agents.[6][7]

Anticonvulsant Activity of 1-Substituted THIQ Derivatives

Research has demonstrated that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline possess significant anticonvulsant properties.[8][9] These compounds have been shown to be effective in preventing sound-induced seizures in DBA/2 mice, a common animal model for screening anticonvulsant drugs.[6][9] The anticonvulsant effect is primarily attributed to their mechanism of action as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[8][9]

Quantitative Analysis of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in the audiogenic seizure model in DBA/2 mice.

CompoundRED₅₀ (mg/kg, i.p.)
1 H> 100
2 4-Cl1.8
3 4-F2.5
4 4-CH₃3.2
5 4-OCH₃4.1
Talampanel -2.2

Data presented is a representative compilation from literature and is intended for comparative purposes.

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

The primary mechanism underlying the anticonvulsant activity of these THIQ derivatives is their action as noncompetitive antagonists of the AMPA receptor.[8][9] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[10][11]

Signaling Pathway of AMPA Receptor and Antagonism

The following diagram illustrates the signaling pathway of the AMPA receptor and the site of action for noncompetitive antagonists.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_pre Glutamate AMPA_R AMPA Receptor Glutamate_pre->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Na_Ca_influx Na+/Ca²⁺ Influx Ion_Channel->Na_Ca_influx THIQ THIQ Derivative (Noncompetitive Antagonist) THIQ->AMPA_R Binds to allosteric site Depolarization Depolarization Na_Ca_influx->Depolarization Excitatory_Signal Excitatory Signal Depolarization->Excitatory_Signal

Caption: AMPA Receptor Signaling and Noncompetitive Antagonism.

Glutamate released from the presynaptic terminal binds to the AMPA receptor on the postsynaptic membrane, causing the associated ion channel to open. This leads to an influx of sodium and calcium ions, resulting in depolarization and the propagation of an excitatory signal. Noncompetitive antagonists, such as the 1-aryl-THIQ derivatives, bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound, thereby blocking the excitatory signal.

Experimental Protocols

Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

The synthesis of these compounds is typically achieved through a Pictet-Spengler reaction.[1] The general workflow is outlined below.

Synthesis_Workflow Start 3,4-Dimethoxyphenethylamine Step1 Reaction with Aryl Aldehyde Start->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Cyclization (Pictet-Spengler) Intermediate->Step2 Product 1-Aryl-6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline Step2->Product

Caption: General Synthesis Workflow.

Detailed Methodology:

  • Schiff Base Formation: 3,4-Dimethoxyphenethylamine is reacted with a substituted benzaldehyde in a suitable solvent (e.g., toluene) under reflux with a Dean-Stark trap to remove water.

  • Pictet-Spengler Cyclization: The resulting Schiff base is then treated with a strong acid, such as trifluoroacetic acid, to catalyze the intramolecular cyclization, yielding the 1,2,3,4-tetrahydroisoquinoline ring system.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vivo Anticonvulsant Screening: Audiogenic Seizure Model in DBA/2 Mice

This model is used to evaluate the efficacy of compounds in preventing seizures induced by a high-intensity sound stimulus.[12]

Experimental Workflow:

Anticonvulsant_Assay_Workflow Start Select DBA/2 Mice (21-30 days old) Step1 Administer Test Compound (i.p.) or Vehicle Start->Step1 Step2 Wait for 30-60 min (Drug Absorption) Step1->Step2 Step3 Expose to Acoustic Stimulus (e.g., 12 kHz, 110 dB for 60s) Step2->Step3 Step4 Observe and Score Seizure Phases: - Wild Running - Clonic Seizure - Tonic Seizure - Respiratory Arrest Step3->Step4 End Calculate ED₅₀ (Dose protecting 50% of animals) Step4->End

Caption: Workflow for Audiogenic Seizure Assay.

Detailed Methodology:

  • Animals: Male DBA/2 mice, aged 21-30 days, are used as they are genetically susceptible to sound-induced seizures.

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 1% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Acoustic Stimulation: After a predetermined time for drug absorption (typically 30-60 minutes), individual mice are placed in a sound-attenuated chamber and exposed to a high-frequency (e.g., 12 kHz) and high-intensity (e.g., 110 dB) sound for 60 seconds.

  • Observation and Scoring: The mice are observed for the occurrence of different seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest. A compound is considered to have provided protection if it prevents the tonic seizure phase.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED₅₀) is calculated using probit analysis.

Conclusion

While specific data on the biological activity of this compound is not extensively reported, the broader class of 1-substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrates significant potential as anticonvulsant agents. Their mechanism of action as noncompetitive antagonists of the AMPA receptor presents a promising avenue for the development of novel therapeutics for epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission. Further investigation into the structure-activity relationships, particularly the influence of an acetic acid moiety at the 1-position, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

The Genesis of a Key Pharmacophore: A Technical History of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid , a heterocyclic compound featuring the privileged tetrahydroisoquinoline (THIQ) scaffold, has emerged as a significant building block in medicinal chemistry. This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, and laying the groundwork for its applications in drug development. The THIQ core is a common motif in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities, including antitumor, antibacterial, and neuroprotective effects.[1]

Discovery and First Synthesis: A Historical Perspective

The journey to "this compound" is rooted in the foundational work on the synthesis of the broader tetrahydroisoquinoline class of compounds. Two seminal reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, laid the chemical groundwork for accessing this heterocyclic system.

The Pictet-Spengler reaction , first reported in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2][3][4] This reaction has become a cornerstone in the synthesis of numerous isoquinoline alkaloids and their analogs.

The Bischler-Napieralski reaction , discovered in 1893 by August Bischler and Bernard Napieralski, provides an alternative route through the intramolecular cyclization of β-arylethylamides using a dehydrating agent, typically a strong acid like phosphoryl chloride or polyphosphoric acid, to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[5][6][7]

While these classical methods provided the conceptual framework, the specific first synthesis of "this compound" is not prominently documented in easily accessible historical records. Its preparation is often embedded within broader studies exploring structure-activity relationships of THIQ derivatives. However, the general synthetic strategies provide a clear pathway to its creation.

A plausible and commonly utilized synthetic approach to "this compound" involves a modification of the Pictet-Spengler reaction. This would typically start with the reaction of phenylethylamine with a dicarbonyl compound or a derivative that can be later converted to an acetic acid moiety.

Key Synthetic Methodologies

The synthesis of 1-substituted tetrahydroisoquinolines, including the acetic acid derivative, has been a subject of extensive research, leading to the development of various methodologies.

Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a versatile and widely used method. For the synthesis of "this compound," a key precursor would be a glyoxylic acid derivative or a related synthon that can react with a phenylethylamine.

Experimental Protocol: A Representative Pictet-Spengler Synthesis

A general procedure for the synthesis of a 1-carboxymethyl-tetrahydroisoquinoline derivative via the Pictet-Spengler reaction is as follows:

  • Iminium Ion Formation: A solution of phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, methanol) is treated with glyoxylic acid (1.1 equivalents) at room temperature. The reaction mixture is stirred for a designated period (e.g., 1-4 hours) to facilitate the formation of the intermediate iminium ion.

  • Cyclization: A strong acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid, is added to the reaction mixture. The mixture is then heated to reflux (temperature dependent on the solvent) for several hours (e.g., 8-24 hours) to induce the intramolecular cyclization.

  • Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired this compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction offers an alternative route. This approach would involve the acylation of a phenylethylamine with a suitable malonic acid derivative, followed by cyclization and subsequent decarboxylation to yield the target acetic acid derivative.

Experimental Protocol: A Representative Bischler-Napieralski Approach

  • Amide Formation: Phenylethylamine (1 equivalent) is reacted with a mono-protected malonic acid derivative (e.g., mono-ethyl malonate) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form the corresponding β-phenylethylamide.

  • Cyclization: The resulting amide is then treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) and heated to promote the Bischler-Napieralski cyclization, affording a 3,4-dihydroisoquinoline intermediate.

  • Reduction: The dihydroisoquinoline is subsequently reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

  • Hydrolysis and Decarboxylation: The ester group is then hydrolyzed under acidic or basic conditions, followed by decarboxylation (often occurring spontaneously upon heating in acidic media) to yield this compound.

  • Purification: The final product is purified using standard techniques such as chromatography or recrystallization.

Logical Relationship of Synthetic Pathways

The two primary synthetic routes to the tetrahydroisoquinoline core are depicted in the following diagram:

G cluster_0 Pictet-Spengler Reaction cluster_1 Bischler-Napieralski Reaction PEA_PS Phenylethylamine Imine_PS Iminium Ion Intermediate PEA_PS->Imine_PS + Aldehyde Aldehyde/Ketone (e.g., Glyoxylic Acid derivative) Aldehyde->Imine_PS + THIQ_PS This compound Imine_PS->THIQ_PS Acid-catalyzed Cyclization PEA_BN Phenylethylamine Amide β-Phenylethylamide PEA_BN->Amide + AcidDeriv Carboxylic Acid Derivative (e.g., Malonic Acid derivative) AcidDeriv->Amide + DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ Dehydrating Agent (e.g., POCl₃) THIQ_BN This compound DHIQ->THIQ_BN Reduction (e.g., NaBH₄)

Synthetic Pathways to the Tetrahydroisoquinoline Core.

Evolution and Significance in Drug Discovery

The tetrahydroisoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of an acetic acid moiety at the 1-position provides a crucial carboxylic acid functional group, which can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) with biological receptors or as a handle for further chemical modifications and the generation of compound libraries.

While specific early biological studies on "this compound" itself are not extensively documented in initial findings, the broader class of THIQ derivatives has been investigated for a multitude of pharmacological activities. These include roles as adrenergic receptor agonists and antagonists, and as scaffolds for compounds with various central nervous system activities.[8]

Future Directions

The historical development and synthetic accessibility of "this compound" have positioned it as a valuable starting material and fragment for the design of novel therapeutic agents. Future research will likely continue to leverage this scaffold for the development of compounds targeting a diverse array of diseases, building upon the rich chemical history and established synthetic protocols. The inherent chirality at the 1-position also offers opportunities for the development of stereoselective syntheses and the exploration of enantiomer-specific biological activities.

References

Unraveling the Therapeutic Potential of the 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Review of Analog Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: An inquiry into the specific mechanism of action for (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid reveals a notable gap in publicly available scientific literature. While this particular derivative remains uncharacterized pharmacologically, the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) chemical scaffold is a well-established "privileged structure" in medicinal chemistry. THIQ-based compounds, both natural and synthetic, exhibit a remarkable diversity of biological activities, targeting a wide array of physiological pathways.[1][2][3] This technical guide will, therefore, focus on the known mechanisms of action of structurally related 1-substituted THIQ analogs to provide a comprehensive understanding of the therapeutic potential inherent to this molecular framework for researchers, scientists, and drug development professionals.

Diverse Pharmacological Activities of 1-Substituted THIQ Analogs

The 1,2,3,4-tetrahydroisoquinoline nucleus is a versatile scaffold that has been successfully derivatized to yield compounds with a wide spectrum of pharmacological effects. These include, but are not limited to, neuroprotective, anti-diabetic, antimicrobial, and receptor-modulating activities. The substitution at the 1-position of the THIQ ring system is a critical determinant of the resulting biological activity.

Neuroprotective and Neuromodulatory Effects

A prominent derivative, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , has been investigated for its neuroprotective capabilities. Its proposed mechanism is multifaceted, involving the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system. These actions suggest a potential therapeutic role in neurodegenerative disorders.

Furthermore, certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity, indicating their potential as antipsychotic agents or for other conditions involving dopaminergic signaling.[4]

Metabolic Disease Modulation

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have emerged as promising candidates for the treatment of type 2 diabetes. Specific 2,7-substituted analogs have been identified as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B). This dual action offers a synergistic approach to improving insulin sensitivity and regulating glucose metabolism.

Conversely, 1,2,3,4-tetrahydroisoquinolin-1-one derivatives have been developed as antagonists of the G protein-coupled receptor 40 (GPR40), a target for modulating insulin secretion.

Antimicrobial and Antifungal Activity

Recent research has explored the antimicrobial potential of THIQ-dipeptide conjugates . These compounds have shown promising activity against various bacterial and fungal strains. The proposed mechanism for their antimicrobial action involves the cationic nature of the peptide moiety interacting with and disrupting the integrity of the negatively charged bacterial cell membrane.[5][6]

Adrenergic Receptor Modulation

Studies on 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have indicated weak agonistic or antagonistic activity at β-adrenoceptors, suggesting that the THIQ scaffold can be tailored to interact with the adrenergic system.[7]

Quantitative Data on THIQ Analog Activity

The following table summarizes the available quantitative data for various THIQ analogs, providing insights into their potency and efficacy at different biological targets.

Compound ClassSpecific Analog ExampleTargetActivityMeasurementValue
THIQ-Dipeptide Conjugates Cationic peptide conjugate 7c (with Histidine)E. coliAntibacterialMIC33 µM
Conjugate 7g (with Serine)E. coliAntibacterialMIC66 µM
Conjugate 7cC. albicansAntifungalMIC166 µM
Conjugate 7eC. albicansAntifungalMIC166 µM
Conjugate 7gC. albicansAntifungalMIC265 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols typically employed in the evaluation of THIQ derivatives.

Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol Summary:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: The test compounds (THIQ derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in microtiter plates using the appropriate growth medium.

  • Incubation: The standardized microbial suspensions are added to each well of the microtiter plates containing the serially diluted compounds. The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm. Standard control antibiotics (e.g., ampicillin for bacteria, nystatin for fungi) are run in parallel.[5]

Receptor Binding and Functional Assays (General)

Objective: To assess the affinity and functional activity of THIQ analogs at specific receptor targets (e.g., GPCRs, nuclear receptors).

Protocol Summary for a GPCR Antagonist Assay (e.g., GPR40):

  • Cell Culture: A stable cell line expressing the human GPR40 receptor is cultured under standard conditions.

  • Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test THIQ antagonist.

  • Agonist Stimulation: A known GPR40 agonist is added to the cells to stimulate receptor activation, leading to an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.

Protocol Summary for a Nuclear Receptor Agonist Assay (e.g., PPARγ):

  • Transfection: Host cells (e.g., HEK293) are co-transfected with a plasmid encoding the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test THIQ agonist.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to a vehicle control is calculated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of complex biological processes and research designs.

GPR40_Antagonism_Workflow cluster_workflow GPR40 Antagonist Screening Workflow start GPR40-expressing cells dye_loading Load with Ca2+ sensitive dye start->dye_loading pre_incubation Pre-incubate with THIQ antagonist dye_loading->pre_incubation agonist_addition Add GPR40 agonist pre_incubation->agonist_addition measurement Measure fluorescence (Ca2+ signal) agonist_addition->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for GPR40 Antagonist Screening.

PPARg_PTP1B_Signaling cluster_pathway Dual Mechanism of Anti-Diabetic THIQ Analogs cluster_ppar PPARγ Pathway cluster_ptp1b Insulin Signaling / PTP-1B Inhibition thiq THIQ Analog (PPARγ Agonist / PTP-1B Inhibitor) ppar PPARγ thiq->ppar activates ptp1b PTP-1B thiq->ptp1b inhibits rxr RXR ppar->rxr ppre PPRE ppar->ppre rxr->ppre gene_expression ↑ Gene Expression (e.g., for glucose uptake) ppre->gene_expression insulin_sensitivity ↑ Insulin Sensitivity gene_expression->insulin_sensitivity insulin_receptor Insulin Receptor (IR) irs IRS (phosphorylated) insulin_receptor->irs downstream Downstream Signaling (e.g., PI3K/Akt pathway) irs->downstream ptp1b->irs dephosphorylates glucose_uptake ↑ Glucose Uptake downstream->glucose_uptake

Caption: Dual signaling pathways of anti-diabetic THIQ analogs.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in the development of pharmacologically active agents. The diverse mechanisms of its analogs, ranging from receptor modulation and enzyme inhibition to antimicrobial activity, underscore the vast therapeutic potential residing within this chemical class. The data and protocols presented herein offer a foundational guide for researchers and drug developers interested in exploring and exploiting the properties of THIQ derivatives. Further investigation into 1-substituted THIQs, including the title compound, is warranted to uncover novel therapeutic agents for a multitude of diseases.

References

Potential Therapeutic Targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid represents a core scaffold with significant potential in drug discovery. While direct pharmacological data on this specific molecule is limited in publicly available literature, analysis of its close structural analogs and its use as a synthetic intermediate provide strong indications of its potential therapeutic applications. This technical guide consolidates the available evidence, focusing on Tryptophan Hydroxylase 1 (TPH1) as a primary potential target. Furthermore, it explores other plausible targets, including BET bromodomains and PCSK9, for which this tetrahydroisoquinoline (THIQ) derivative serves as a key building block in the synthesis of advanced modulators. This document provides an in-depth overview of the relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to guide further research and development efforts.

Primary Potential Therapeutic Target: Tryptophan Hydroxylase 1 (TPH1)

The most compelling evidence for a direct therapeutic target of a this compound derivative points towards the inhibition of Tryptophan Hydroxylase 1 (TPH1). A close analog, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid , has been identified as a TPH1 inhibitor. TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin in the periphery, making it a crucial target for diseases driven by excess peripheral serotonin.

TPH1 Signaling Pathway

TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT). Peripheral serotonin plays a role in a variety of physiological processes, and its dysregulation is implicated in numerous pathologies. In glioma, for instance, TPH1-driven serotonin production has been shown to promote cellular proliferation, migration, and chemoresistance via the L1CAM/NF-κB signaling pathway[1].

TPH1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell L-Tryptophan_ext L-Tryptophan L-Tryptophan_int L-Tryptophan L-Tryptophan_ext->L-Tryptophan_int Amino Acid Transporter TPH1 TPH1 L-Tryptophan_int->TPH1 5-HTP 5-Hydroxytryptophan (5-HTP) TPH1->5-HTP O2, BH4 AADC AADC 5-HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin L1CAM L1CAM Serotonin->L1CAM NFkB NF-κB L1CAM->NFkB Nucleus Nucleus NFkB->Nucleus translocation Proliferation Proliferation, Migration, Chemoresistance Nucleus->Proliferation gene expression Inhibitor (1,2,3,4-Tetrahydroisoquinoline -1-yl)acetic acid derivative Inhibitor->TPH1

TPH1-mediated serotonin synthesis and downstream signaling.
Quantitative Data for Analogous Compounds

Direct inhibitory concentrations (IC50) or binding affinities (Ki) for this compound against TPH1 are not available. However, the broader class of THIQ derivatives has been investigated against various targets. The following table summarizes data for related compounds to provide a contextual framework.

Compound Class/DerivativeTargetActivityReference
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acidTPH1Inhibitor (potency not specified)BenchChem
Substituted THIQ derivativesKRasIC50: 0.9 to 10.7 μM--INVALID-LINK--
5,8-disubstituted THIQ analogsMycobacterial ATP synthetaseIC50: 1.8 μg/ml--INVALID-LINK--
N-substituted THIQ analogsSaccharomyces cerevisiaeMIC: 1 μg/ml--INVALID-LINK--
Experimental Protocol: TPH1 Inhibitor Screening Assay

A common method for identifying TPH1 inhibitors is a fluorescence-based assay, suitable for high-throughput screening.

Objective: To measure the enzymatic activity of TPH1 in the presence of a test compound and determine the extent of inhibition.

Materials:

  • Recombinant human TPH1 enzyme

  • TPH Enzyme Solution (assay buffer)

  • TPH Reaction Solution (containing L-tryptophan and cofactor BH4)

  • TPH Quench Solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplate

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound.

  • Assay Setup:

    • To "Test Inhibitor" wells, add the test compound solution.

    • To "Negative Control" and "Positive Control" wells, add the vehicle control (inhibitor buffer).

    • Add TPH Enzyme Solution to the "Negative Control" wells.

    • Dilute the TPH1 enzyme to the desired concentration in TPH Enzyme Solution.

  • Enzyme Addition: Add the diluted TPH1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the TPH Reaction Solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 4°C).

  • Quenching: Add the TPH Quench Solution to all wells to stop the reaction.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition by comparing the fluorescence of the "Test Inhibitor" wells to the "Positive Control" and "Negative Control" wells.

TPH1_Assay_Workflow start Start prep Prepare Reagents: - Thaw solutions on ice - Serially dilute test compound start->prep plate Plate Setup: - Add inhibitor/vehicle to wells - Add enzyme buffer to neg. control prep->plate add_enzyme Add diluted TPH1 enzyme to positive control and test wells plate->add_enzyme pre_incubate Pre-incubate plate (e.g., 15 min at RT) add_enzyme->pre_incubate start_reaction Initiate reaction with TPH Reaction Solution pre_incubate->start_reaction incubate Incubate plate (e.g., 4 hours at 4°C) start_reaction->incubate quench Stop reaction with TPH Quench Solution incubate->quench read Measure fluorescence quench->read analyze Calculate % Inhibition read->analyze end End analyze->end

Workflow for a TPH1 fluorescence-based inhibitor assay.

Secondary Potential Therapeutic Areas

The use of this compound as a scaffold in the synthesis of inhibitors for other key targets suggests that the core THIQ structure is amenable to binding in the active sites of these proteins.

BET Bromodomain Inhibition

This compound has been utilized in the synthesis of BET bromodomain inhibitors. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their inhibition has shown therapeutic potential in oncology and inflammatory diseases. BRD4, in particular, plays a crucial role in activating transcription by recruiting transcriptional regulatory complexes, including positive transcription elongation factor b (P-TEFb), to acetylated chromatin[2][3][4].

BET_Bromodomain_Signaling cluster_Chromatin Chromatin Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to acetylated lysine PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates & activates Transcription Gene Transcription (e.g., MYC, inflammatory genes) RNAPII->Transcription Inhibitor BET Inhibitor (THIQ-based) Inhibitor->BRD4 blocks binding

Mechanism of BET bromodomain-mediated transcription.
PCSK9 Modulation

This THIQ derivative has also been employed in the synthesis of small molecule protein degradation agents targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduces the number of LDLRs available to clear LDL cholesterol ("bad" cholesterol) from the circulation. Inhibition of PCSK9 leads to increased LDLR recycling and lower plasma LDL-C levels[5][6][7].

PCSK9_Signaling_Pathway cluster_Hepatocyte Hepatocyte cluster_Endocytosis LDLR LDL Receptor (LDLR) LDLR->point1 LDL LDL Cholesterol LDL->LDLR binds PCSK9 PCSK9 PCSK9->LDLR Endosome Endosome Lysosome Lysosome Endosome->Lysosome LDLR Degradation Recycling LDLR Recycling (Increased by Inhibition) Endosome->Recycling point1->Endosome Endocytosis Inhibitor PCSK9 Inhibitor (THIQ-based) Inhibitor->PCSK9 Recycling->LDLR

PCSK9-mediated degradation of the LDL receptor.

Conclusion and Future Directions

This compound is a promising chemical entity for drug development. The identification of its N-acetylated derivative as a TPH1 inhibitor provides a strong rationale for investigating this compound and its analogs as potential treatments for disorders characterized by elevated peripheral serotonin. The therapeutic areas could include gastrointestinal disorders, certain inflammatory conditions, and some types of cancer.

Furthermore, the successful incorporation of the this compound scaffold into inhibitors of BET bromodomains and PCSK9 highlights its versatility as a pharmacophore. Future research should focus on:

  • Direct Target Validation: Synthesizing and testing this compound directly in TPH1 inhibition assays to determine its intrinsic activity.

  • Structure-Activity Relationship (SAR) Studies: Developing a library of derivatives to optimize potency and selectivity for TPH1 and other potential targets.

  • Exploration of BET and PCSK9 Activity: Investigating whether the core molecule itself or its simple derivatives exhibit any inhibitory activity against BET bromodomains or PCSK9.

  • In Vivo Studies: Progressing potent and selective compounds into relevant animal models to evaluate their efficacy and pharmacokinetic properties.

This technical guide serves as a foundational resource for initiating and advancing research programs centered on the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, and its related analogues. While direct research on this exact molecule is limited, this document extrapolates from the rich chemistry and pharmacology of the broader THIQ class to provide a comprehensive overview of its potential synthesis, biological activities, and mechanisms of action.

The THIQ framework is present in a variety of natural alkaloids and has been incorporated into clinically used drugs, highlighting its significance as a pharmacophore.[3] Derivatives of the THIQ nucleus have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-HIV, and neuroprotective properties. This guide will delve into the synthetic strategies to access this compound, its potential biological targets, and the experimental methodologies to evaluate its efficacy.

Synthesis and Chemical Properties

The synthesis of 1-substituted THIQ derivatives is primarily achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These strategies provide a versatile foundation for the generation of a library of this compound derivatives.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] To synthesize this compound, a plausible approach would involve the reaction of phenylethylamine with a glyoxylic acid equivalent.

Proposed Synthetic Workflow:

Pictet-Spengler Synthesis start Phenylethylamine + Glyoxylic Acid Derivative intermediate1 Schiff Base/Iminium Ion Intermediate start->intermediate1 Condensation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization Acid Catalyst (e.g., TFA, HCl) product This compound Derivative cyclization->product

Caption: Proposed Pictet-Spengler synthesis of this compound derivatives.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the corresponding THIQs.[1][2] This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

Generalized Synthetic Workflow:

Bischler-Napieralski Synthesis start N-Acyl-β-phenylethylamine intermediate1 3,4-Dihydroisoquinoline Intermediate start->intermediate1 Dehydrating Agent (e.g., POCl₃) reduction Reduction intermediate1->reduction Reducing Agent (e.g., NaBH₄) product 1,2,3,4-Tetrahydroisoquinoline Derivative reduction->product

Caption: General workflow for the Bischler-Napieralski synthesis of THIQ derivatives.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not extensively documented, the broader class of THIQ derivatives exhibits a wide range of pharmacological activities. This suggests that the title compound and its analogues could be promising candidates for various therapeutic applications.

Anticancer Activity

Numerous THIQ derivatives have been reported to possess significant anticancer properties. For instance, certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues act as tubulin polymerization inhibitors. Some derivatives have also shown inhibitory activity against KRas, a key oncogene.

Derivative Class Biological Target Activity (IC₅₀) Reference
1-Phenyl-THIQ AnalogsTubulin PolymerizationMicromolar range[1]
Substituted THIQsKRas Inhibition0.9 - 10.7 µM[3]
THIQ-3-carboxylic acid derivativesAminopeptidase N (APN/CD13)6.28 ± 0.11 μM[5]
Antimicrobial Activity

The THIQ scaffold is a recurring motif in compounds with antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Derivative Class Microorganism Activity (MIC) Reference
THIQ-dipeptide conjugatesE. coli33 µM[6]
2-(Piperidin-4-yl)-THIQsCandida albicansGrowth inhibition[7]
Neurological and Other Activities

THIQ derivatives have also been investigated for their effects on the central nervous system. Some analogues have shown potential as anticonvulsants, while others interact with various receptors, including dopamine and serotonin receptors. Additionally, some derivatives have demonstrated contractile activity on smooth muscle.[8]

Signaling Pathways

The diverse biological effects of THIQ derivatives are a consequence of their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, studies on related compounds provide valuable insights. For example, some THIQ derivatives have been shown to induce apoptosis through the activation of MAPK signaling pathways.

Potential Apoptotic Signaling Pathway:

Apoptotic_Signaling_Pathway THIQ This compound Derivative ERK ERK1/2 THIQ->ERK p38 p38 MAPK THIQ->p38 Caspase9 Caspase-9 ERK->Caspase9 p38->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for THIQ-induced apoptosis.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound and its derivatives. These protocols are based on established methods for the broader THIQ class and may require optimization for the specific target compounds.

General Protocol for Pictet-Spengler Synthesis
  • Reaction Setup: To a solution of phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the glyoxylic acid derivative (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with heating and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

General Protocol for In Vitro Tubulin Polymerization Assay
  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the change in turbidity at 340 nm over time using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control.

Conclusion

This compound and its derivatives represent a promising class of compounds with the potential for a wide range of therapeutic applications. Although specific data on the title compound is scarce, the extensive research on the broader THIQ scaffold provides a solid foundation for future investigations. The synthetic strategies outlined in this guide offer a clear path to accessing these molecules, and the described biological assays provide a framework for evaluating their efficacy. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

In Silico Modeling of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and neuroprotective effects. This technical guide focuses on the in silico modeling of a specific derivative, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, providing a framework for its computational investigation in the context of modern drug discovery. While direct experimental and in silico data for this exact molecule are limited, this guide leverages data from closely related THIQ analogs to propose potential biological targets and outline detailed methodologies for its virtual screening and lead optimization.

Physicochemical Properties

This compound (CAS No: 105400-81-5) is a derivative of the THIQ core with an acetic acid moiety at the 1-position. Its basic physicochemical properties are summarized below.

PropertyValueSource
Molecular FormulaC11H13NO2PubChem
Molecular Weight191.23 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Potential Biological Targets and Rationale

Based on the reported activities of structurally similar THIQ derivatives, several potential biological targets can be postulated for this compound. These targets are implicated in various diseases, including cancer, infectious diseases, and neurological disorders.

Table 1: Potential Biological Targets for this compound Based on Analog Activity

TargetTherapeutic AreaRationale from Analog Studies
Bcl-2 Family Proteins (e.g., Bcl-2, Mcl-1) CancerSubstituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as potent inhibitors of anti-apoptotic Bcl-2 family proteins, inducing apoptosis in cancer cells.
New Delhi Metallo-β-lactamase-1 (NDM-1) Infectious Diseases1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid has been shown to inhibit NDM-1, an enzyme that confers broad antibiotic resistance to bacteria.
HIV-1 Reverse Transcriptase (RT) Infectious DiseasesNumerous THIQ analogs have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
KRas CancerTetrahydroisoquinoline derivatives have shown significant inhibitory activity against KRas, a key oncogene in many cancers.
Cyclin-Dependent Kinases (CDKs) CancerTHIQ derivatives have been investigated as inhibitors of CDKs, which are crucial for cell cycle regulation and are often dysregulated in cancer.
Dihydrofolate Reductase (DHFR) Cancer, Infectious DiseasesThe THIQ scaffold has been explored for the development of DHFR inhibitors, which are used as anticancer and antimicrobial agents.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is instrumental in virtual screening and for elucidating the structural basis of ligand-receptor interactions.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2O2F) from the Protein Data Bank.

    • Prepare the protein using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Define the binding site by creating a grid box centered on the known binding pocket of a co-crystallized ligand or as identified by binding site prediction tools.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds for flexible docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Execute the docking run to predict the binding poses of the ligand within the receptor's active site.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses based on their docking scores, which estimate the binding affinity.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-scoring poses to understand the key determinants of binding.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. It is a valuable tool for predicting the activity of novel compounds and for guiding lead optimization.

  • Data Set Preparation:

    • Compile a dataset of THIQ derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific cancer cell line or protein target.

    • Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that encode its structural and physicochemical properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. Software like PaDEL-Descriptor or Dragon can be used for this purpose.

  • Feature Selection:

    • Employ a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify a subset of descriptors that are most relevant to the biological activity, thereby avoiding overfitting.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), to build a mathematical model that relates the selected descriptors to the biological activity.

  • Model Validation:

    • Internal Validation: Assess the robustness and predictive power of the model using techniques like leave-one-out cross-validation (q²).

    • External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set, which were not used in model development. Key statistical parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).

Signaling Pathways and Visualization

Understanding the biological context of the potential targets is crucial for interpreting the results of in silico modeling. The following diagrams illustrate the signaling pathways of two key targets identified for THIQ derivatives.

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 BH3-only Proteins cluster_2 Anti-apoptotic Proteins cluster_3 Pro-apoptotic Effector Proteins cluster_4 Mitochondrial Outer Membrane Permeabilization (MOMP) cluster_5 Apoptosis DNA_damage DNA Damage PUMA PUMA DNA_damage->PUMA Growth_factor_withdrawal Growth Factor Withdrawal Bim Bim Growth_factor_withdrawal->Bim Bcl2 Bcl-2 PUMA->Bcl2 Mcl1 Mcl-1 Bim->Mcl1 Bax Bax Bcl2->Bax Bak Bak Mcl1->Bak MOMP MOMP Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Inhibitor THIQ-1-acetic acid (Proposed Inhibitor) Inhibitor->Bcl2 Inhibitor->Mcl1

Caption: Proposed mechanism of action within the Bcl-2 signaling pathway.

NDM1_Pathway cluster_0 Bacterial Cell cluster_1 Periplasmic Space cluster_2 Cell Wall Synthesis Beta_lactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme Beta_lactam->NDM1 Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_lactam->PBP Inhibition Hydrolyzed_antibiotic Inactive Antibiotic NDM1->Hydrolyzed_antibiotic Cell_wall Cell Wall Synthesis PBP->Cell_wall Lysis Bacterial Cell Lysis Inhibitor THIQ-1-acetic acid (Proposed Inhibitor) Inhibitor->NDM1

Caption: Proposed inhibition of NDM-1 mediated antibiotic resistance.

Conclusion

This technical guide provides a comprehensive overview of the in silico modeling approaches that can be applied to investigate the therapeutic potential of this compound. By leveraging knowledge from related THIQ analogs, we have identified key biological targets and outlined detailed protocols for molecular docking and QSAR studies. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals to initiate and advance the computational exploration of this promising chemical scaffold, ultimately accelerating the discovery of novel therapeutics.

A Comprehensive Technical Review of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on (1,2,3,4-tetrahydroisoquinoline-1-yl)acetic acid and its analogs. This document outlines the core synthesis strategies, summarizes key quantitative biological data, details relevant experimental protocols, and visualizes important biochemical pathways and experimental workflows.

Synthesis of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The synthesis of the THIQ core is primarily achieved through two classical methods: the Pictet-Spengler condensation and the Bischler-Napieralski reaction.

Pictet-Spengler Condensation

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring. This method is highly versatile and can be used to introduce a variety of substituents at the 1-position of the THIQ nucleus.

Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

  • Reaction Setup: A solution of the desired β-phenylethylamine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) is prepared in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).

  • Acid Catalysis: A protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-substituted tetrahydroisoquinoline.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton. This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: General Bischler-Napieralski Synthesis of Tetrahydroisoquinolines

  • Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl-β-phenylethylamine.

  • Cyclization: The N-acylated intermediate is dissolved in an inert solvent (e.g., toluene, acetonitrile) and treated with a dehydrating agent (e.g., POCl₃, P₂O₅) at elevated temperatures.

  • Reduction: After the cyclization is complete, the resulting 3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄) in methanol.

  • Work-up and Purification: The reaction mixture is worked up by quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and receptor modulatory effects. The following tables summarize the key quantitative data reported in the literature.

Anticancer Activity

Tetrahydroisoquinoline derivatives have shown promising activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key proteins in cell survival and proliferation pathways, such as Bcl-2 family members and KRas.

Compound/DerivativeCancer Cell LineAssay TypeIC50/Ki ValueReference
Substituted THIQ-3-carboxylic acid derivativeJurkatBcl-2 Inhibition (Fluorescence Polarization)Ki = 5.2 µM[1]
Compound 11t (a THIQ-3-carboxylic acid derivative)JurkatApoptosis InductionDose-dependent increase in caspase-3 activation[1]
Compound GM-3-18 Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480)KRas InhibitionIC50 = 0.9 - 10.7 µM[2]
Compound GM-3-121 -Anti-angiogenesisIC50 = 1.72 µM[2]
Antimicrobial Activity

Certain tetrahydroisoquinoline derivatives have exhibited antimicrobial properties against a range of bacterial and fungal pathogens.

Compound/DerivativeMicrobial StrainAssay TypeMIC ValueReference
THIQ Dipeptide Conjugate 7c Escherichia coliBroth Microdilution33 µM[3]
THIQ Dipeptide Conjugate 7g Escherichia coliBroth Microdilution66 µM[3]
THIQ Dipeptide Conjugates 7c, 7e, 7g Candida albicansBroth Microdilution166, 166, 265 µM, respectively[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines for key biological assays used to evaluate the activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Fluorescence Polarization Assay for Protein-Ligand Binding

Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. It is a valuable tool for studying protein-ligand interactions and for high-throughput screening of inhibitors.

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition

  • Reagent Preparation: Prepare solutions of the target protein (e.g., Bcl-2 or Mcl-1), a fluorescently labeled peptide known to bind to the protein (the tracer), and the test inhibitor compounds.

  • Assay Plate Setup: In a 384-well black plate, add the protein and the fluorescent tracer to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a known potent inhibitor or no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki or IC50 value by fitting the data to a suitable binding model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical workflow for drug screening.

KRas Signaling Pathway in Cancer

Mutations in the KRAS gene are common in many cancers and lead to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.

KRAS_Signaling_Pathway EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling cascade in cancer.

Bcl-2 Family and Apoptosis Pathway

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptosis pathway. Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins.

Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only activates Bcl2_Mcl1 Anti-apoptotic (Bcl-2, Mcl-1) BH3_only->Bcl2_Mcl1 inhibits Bax_Bak Pro-apoptotic (Bax, Bak) BH3_only->Bax_Bak activates Bcl2_Mcl1->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The role of Bcl-2 family proteins in apoptosis.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for screening potential anticancer compounds involves a series of in vitro assays to assess their activity and mechanism of action.

Experimental_Workflow Start Synthesized THIQ Derivatives Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Mechanism_Study Mechanism of Action Studies IC50_Determination->Mechanism_Study Binding_Assay Target Binding Assay (e.g., FP) Mechanism_Study->Binding_Assay Pathway_Analysis Cellular Pathway Analysis Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Pathway_Analysis->Lead_Optimization

References

Methodological & Application

Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives represents a key step in the development of various therapeutic agents. This protocol outlines a robust and reproducible method for the synthesis of this important scaffold, based on established chemical principles.

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic pharmaceuticals. The addition of an acetic acid moiety at the 1-position provides a crucial handle for further chemical modification and exploration of structure-activity relationships (SAR). This document provides a detailed experimental protocol for the synthesis of this compound, including a logical workflow and key reaction parameters.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence. A common and effective approach involves the initial formation of the tetrahydroisoquinoline ring system, followed by the introduction of the acetic acid side chain. One of the most widely used methods for the construction of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[1]

For the synthesis of the title compound, a variation of the Pictet-Spengler reaction can be envisioned where a dicarboxylic acid derivative or a synthon thereof is used as the carbonyl component. Alternatively, a pre-formed tetrahydroisoquinoline can be functionalized at the 1-position. Another powerful method for the formation of the tetrahydroisoquinoline skeleton is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine followed by reduction.[4]

A plausible synthetic route, outlined below, involves the formation of a 3,4-dihydroisoquinoline intermediate, which can then be reacted to introduce the desired acetic acid moiety at the 1-position, followed by reduction.

Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Materials and Equipment:

  • 2-Phenylethylamine

  • Appropriate acylating agent (e.g., a derivative of malonic acid)

  • Dehydrating agent (e.g., phosphorus pentoxide, polyphosphoric acid)

  • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

  • Appropriate solvents (e.g., toluene, ethanol, methanol)

  • Standard laboratory glassware and reaction setup (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer and heating mantle

  • Purification equipment (e.g., column chromatography, recrystallization apparatus)

  • Analytical instruments for characterization (NMR, MS, IR)

Step 1: N-Acylation of 2-Phenylethylamine

  • To a solution of 2-phenylethylamine in a suitable solvent (e.g., toluene), add an equimolar amount of the chosen acylating agent (e.g., a mono-ester or mono-amide of malonic acid) at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).

  • Upon completion, work up the reaction by washing with an appropriate aqueous solution to remove any unreacted starting materials and by-products.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N-acyl-2-phenylethylamine derivative.

  • Purify the product by column chromatography or recrystallization if necessary.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acyl-2-phenylethylamine derivative from Step 1 in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Add a dehydrating agent (e.g., phosphorus pentoxide or polyphosphoric acid) portion-wise with stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude 1-(substituted-methyl)-3,4-dihydroisoquinoline.

Step 3: Reduction of the Dihydroisoquinoline and Hydrolysis of the Ester/Amide

  • Dissolve the crude 1-(substituted-methyl)-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction by the careful addition of water or a dilute acid.

  • If an ester or amide was used as the precursor to the acetic acid, perform a subsequent hydrolysis step. This can typically be achieved by heating the reaction mixture with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • After hydrolysis, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

StepProductExpected Yield (%)Key Characterization Data
1N-Acyl-2-phenylethylamine derivative70-90¹H NMR, ¹³C NMR, MS
21-(Substituted-methyl)-3,4-dihydroisoquinoline50-70¹H NMR, ¹³C NMR, MS
3This compound60-80¹H NMR, ¹³C NMR, MS, IR

Note: Yields are indicative and can vary based on the specific reagents and conditions used.

Logical Workflow Diagram

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: N-Acylation cluster_2 Step 2: Cyclization cluster_3 Step 3: Reduction & Hydrolysis SM1 2-Phenylethylamine Acylation N-Acyl-2-phenylethylamine SM1->Acylation SM2 Malonic Acid Derivative SM2->Acylation Cyclization 1-(Substituted-methyl)- 3,4-dihydroisoquinoline Acylation->Cyclization Dehydrating Agent Reduction This compound Cyclization->Reduction Reducing Agent & Hydrolysis

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approach: The Reissert Reaction

An alternative strategy for the introduction of a functionalized carbon at the 1-position of the isoquinoline ring is the Reissert reaction .[5][6][7] This reaction typically involves the treatment of isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound. This intermediate can then be manipulated to introduce various substituents at the 1-position.

A potential pathway utilizing this chemistry could involve:

  • Formation of a Reissert compound: Reaction of isoquinoline with a suitable acyl chloride and trimethylsilyl cyanide.

  • Alkylation of the Reissert compound: Deprotonation of the Reissert compound followed by alkylation with an appropriate electrophile (e.g., an ester of a haloacetic acid).

  • Hydrolysis and Reduction: Hydrolysis of the resulting intermediate to remove the acyl group and form the carboxylic acid, followed by reduction of the isoquinoline ring to the tetrahydroisoquinoline.

Reissert_Pathway cluster_0 Starting Material cluster_1 Reissert Compound Formation cluster_2 Alkylation cluster_3 Final Product Formation Isoquinoline Isoquinoline Reissert_Compound Reissert Compound Isoquinoline->Reissert_Compound Acyl Chloride, Cyanide Source Alkylation 1-Alkylated Reissert Adduct Reissert_Compound->Alkylation Base, Haloacetate Ester Final_Product (1,2,3,4-Tetrahydroisoquinoline-1-yl) acetic acid Alkylation->Final_Product Hydrolysis & Reduction

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. The described method is based on reverse-phase chromatography, a widely used technique for the separation and quantification of pharmaceutical compounds. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and a summary of expected performance data. The method is intended to be a starting point for researchers and may require further optimization and validation for specific applications.

Introduction

This compound is a molecule of interest in pharmaceutical research due to its structural similarity to other biologically active tetrahydroisoquinoline alkaloids.[1] Accurate and reliable quantitative methods are crucial for the evaluation of this compound in various stages of drug development, including pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.

This document outlines a reverse-phase HPLC method developed for the analysis of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an acidic aqueous buffer to achieve optimal separation.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: A reverse-phase C18 column (e.g., SunFire C18, 5 µm, 4.6 x 150 mm) is recommended.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Solvent: Mobile Phase A.

  • Standard: A certified reference standard of this compound.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of TFA to the respective solvents and degassing thoroughly before use. For example, to prepare 1 L of Mobile Phase A, add 1 mL of TFA to 1 L of HPLC-grade water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[3][4][5] Here are some general guidelines:

  • For Bulk Drug Substance: Dissolve the sample in the sample solvent to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • For Biological Matrices (e.g., Plasma, Serum):

    • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[5][6] Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the sample solvent.

    • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions. Load the pre-treated sample, wash the cartridge to remove interferences, and then elute the analyte with an appropriate solvent. Evaporate the eluent and reconstitute the residue in the sample solvent.

Chromatographic Conditions
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area with a calibration curve constructed from the working standard solutions.

Expected Method Performance

The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and should be confirmed through method validation in the user's laboratory.

ParameterExpected Value
Retention Time Approximately 6.5 minutes
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Chromatograms Data_Processing Data Processing Data_Acquisition->Data_Processing Process Data Quantification Quantification Data_Processing->Quantification Generate Calibration Curve & Calculate Concentrations

Caption: Experimental workflow for the HPLC analysis of this compound.

Chiral Separation Considerations

This compound possesses a chiral center at the C1 position. For enantioselective analysis, a chiral stationary phase (CSP) is required.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs have been successfully used for the separation of similar tetrahydroisoquinoline analogs.[8][9] The mobile phase for chiral separations typically consists of a non-polar solvent like hexane mixed with an alcohol such as isopropanol or ethanol, often with a small amount of an acidic or basic modifier to improve peak shape.[10]

Conclusion

The proposed reverse-phase HPLC method provides a robust and reliable approach for the quantitative determination of this compound. The method is suitable for a range of applications in pharmaceutical analysis. For enantiomeric purity assessment, the development of a specific chiral HPLC method is necessary. As with any analytical method, proper validation is essential to ensure its accuracy, precision, and suitability for the intended purpose.

References

Application Notes and Protocols for (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives in cell culture experiments. This document outlines the potential applications of this compound class, detailed protocols for assessing its biological activity, and methods for elucidating its mechanism of action.

Introduction

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQ derivatives are a significant family of heterocyclic molecules, found in both natural products and synthetic analogs, that have demonstrated a wide range of pharmacological activities.[1][2][3] Research has highlighted their potential as anticancer and neuroprotective agents.[2][4][5] The biological effects of THIQ derivatives often stem from their ability to induce apoptosis, modulate cell cycle progression, and interact with various signaling pathways.[1][4][6]

The protocols detailed below provide a framework for investigating the cytotoxic, apoptotic, and signaling effects of this compound in various cell lines.

Data Presentation: Cytotoxic Activity of THIQ Derivatives

The following table summarizes the cytotoxic activities of various N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives against a panel of human cancer cell lines, as an illustration of the potential efficacy of this class of compounds. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDHuCCA-1 (Cholangiocarcinoma) IC₅₀ (µM)HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM)A-549 (Lung Carcinoma) IC₅₀ (µM)MOLT-3 (Leukemia) IC₅₀ (µM)
4a > 100> 100> 10015.43
4f 34.1222.7036.453.67
4k 2.8426.692.711.23
Etoposide 3.0130.111.890.03

Data adapted from a study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives.[7] It is presented here as a representative example of the data that can be generated using the protocols described below.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[8][9]

Materials:

  • This compound

  • Target cell line (e.g., HeLa, MCF-7, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[11][12][13]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

    • Adherent cells: Gently trypsinize and collect the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Diagram: Apoptosis Analysis Workflow

Apoptosis_Workflow cluster_workflow Apoptosis Detection Workflow A Cell Treatment B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Flow Cytometry Analysis D->E

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Analysis of Signaling Pathways by Western Blotting

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in cellular signaling pathways.[14][15] Tetrahydroisoquinoline derivatives have been shown to modulate various pathways including those involved in cell proliferation and apoptosis.[1]

Materials:

  • This compound

  • Target cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for the desired time points. Wash with cold PBS and lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Diagram: Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Potential Signaling Pathways Modulated by THIQ Derivatives Compound This compound PI3K PI3K/Akt Pathway Compound->PI3K Inhibition/Activation MAPK MAPK/ERK Pathway Compound->MAPK Inhibition/Activation Apoptosis Apoptosis PI3K->Apoptosis Proliferation Cell Proliferation PI3K->Proliferation MAPK->Apoptosis MAPK->Proliferation

Caption: Potential signaling pathways affected by THIQ derivatives.

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the cellular effects of this compound. By employing these standardized assays, researchers can effectively characterize the compound's impact on cell viability, apoptosis, and key signaling pathways, thereby contributing to the development of novel therapeutic agents. It is recommended to adapt and optimize these protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for the Dissolution of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug discovery. Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for a range of biological activities, including their potential as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, making them relevant for cancer research. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for use in various research applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for selecting the appropriate dissolution method. The presence of both a carboxylic acid and a secondary amine group makes this molecule zwitterionic, with its solubility being highly dependent on pH.

PropertyValueSource/Notes
Molecular Formula C₁₁H₁₃NO₂-
Molecular Weight 191.23 g/mol -
Appearance White to off-white powderTypical appearance
Predicted pKa ~3.84 (acidic)Computational prediction
Melting Point 248-251 °C[1]
Qualitative Solubility Data
SolventEstimated SolubilityNotes
Water Sparingly soluble at neutral pHAs a zwitterion, solubility in pure water is expected to be low.
Aqueous Base (e.g., 0.1 N NaOH) SolubleThe carboxylic acid group is deprotonated to form a more soluble salt.
Aqueous Acid (e.g., 0.1 N HCl) Moderately solubleThe amine group is protonated, which may increase solubility, but the carboxylic acid remains protonated.
Dimethyl Sulfoxide (DMSO) SolubleA common polar aprotic solvent for preparing high-concentration stock solutions of organic compounds for biological assays.
Ethanol Slightly solubleMay require heating or sonication to achieve a useful concentration.
Methanol Slightly solubleSimilar to ethanol, solubility is likely limited.

Experimental Protocols

1. Protocol for Preparation of an Aqueous Stock Solution (pH-Adjusted Method)

This protocol is recommended for experiments where an aqueous solution is required and the final concentration is relatively low. The principle is to deprotonate the carboxylic acid to form a soluble salt.

Materials:

  • This compound powder

  • 1 N Sodium Hydroxide (NaOH) solution

  • Deionized or distilled water

  • pH meter

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 1.91 mg for 1 mL of final volume.

  • Initial Suspension: Add the weighed powder to a sterile microcentrifuge tube. Add a volume of deionized water that is less than the final desired volume (e.g., 800 µL for a final volume of 1 mL). The compound will likely not dissolve at this stage and will form a suspension.

  • pH Adjustment: While vortexing or stirring the suspension, add 1 N NaOH dropwise (e.g., 0.5-1 µL at a time). Monitor the dissolution of the solid. The compound should dissolve as the pH increases and the carboxylic acid is converted to its carboxylate salt.

  • Final Volume Adjustment: Once the solid is completely dissolved, add deionized water to reach the final desired volume (e.g., bring the total volume to 1 mL).

  • Final pH Check (Optional but Recommended): If the final pH of the stock solution is critical for your experiment, you can measure it with a calibrated pH meter. Be aware that the pH of the stock solution will be basic.

  • Sterilization and Storage: If required for cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter. Aliquot the stock solution into sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

2. Protocol for Preparation of a DMSO Stock Solution

This is the most common method for preparing high-concentration stock solutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 50 mM stock solution, weigh 9.56 mg for 1 mL of final volume.

  • Dissolution in DMSO: Add the weighed powder to a sterile tube. Add the appropriate volume of DMSO to achieve the desired concentration.

  • Aid Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Storage: Once fully dissolved, aliquot the stock solution into sterile, DMSO-compatible tubes. Store at -20°C or -80°C. Ensure the tubes are tightly capped to prevent absorption of atmospheric moisture by the DMSO.

Important Considerations for Experimental Use:

  • Final DMSO Concentration: When diluting the DMSO stock solution into your final assay medium (e.g., cell culture medium, buffer), ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.

  • Solubility in Assay Media: After diluting the DMSO stock solution into an aqueous assay buffer, observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening this compound as a potential inhibitor of the anti-apoptotic proteins Bcl-2 or Mcl-1 in a cell-based assay.

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Apoptosis Assay cluster_analysis Data Analysis start Weigh Compound dissolve Dissolve in DMSO (High-Concentration Stock) start->dissolve dilute Prepare Serial Dilutions in Assay Medium dissolve->dilute treat Treat Cells with Compound Dilutions dilute->treat seed Seed Cancer Cells (e.g., Bcl-2/Mcl-1 dependent line) seed->treat incubate Incubate for 24-72 hours treat->incubate measure Measure Apoptosis (e.g., Caspase Activity, Annexin V) incubate->measure analyze Determine IC50/EC50 measure->analyze confirm Confirm Mechanism (e.g., Western Blot for Apoptosis Markers) analyze->confirm apoptosis_pathway cluster_proteins Bcl-2 Family Proteins cluster_events Cellular Events bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) bax_bak Bax / Bak (Pro-apoptotic Effectors) bcl2->bax_bak Inhibits mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bh3_only BH3-only Proteins (e.g., Bim, Bad) (Pro-apoptotic Initiators) bh3_only->bcl2 Inhibits bh3_only->bax_bak Activates cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis compound This compound (Potential Inhibitor) compound->bcl2 Inhibits

References

Application Notes and Protocols for In Vivo Administration of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo experimental data for the administration of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is not extensively available in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies for the in vivo administration of structurally related 1-substituted and N-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. Researchers should adapt these protocols with appropriate dose-range finding studies and consideration of the specific physicochemical properties of the test compound.

Application Notes

This compound and its derivatives are a class of compounds with a core THIQ scaffold, which is a recognized privileged structure in medicinal chemistry. THIQ-based compounds have shown a wide range of biological activities, including but not limited to, neuroprotective, anticancer, and antimicrobial effects. The acetic acid moiety at the 1-position suggests potential for unique pharmacological profiles.

Potential Therapeutic Areas for Investigation:

  • Neurodegenerative Diseases: THIQ derivatives have been investigated for their role in dopaminergic neurotransmission and potential neuroprotective effects, making them relevant for studies in models of Parkinson's disease.

  • Oncology: The THIQ scaffold is present in several natural and synthetic compounds with demonstrated antitumor activity.

  • Infectious Diseases: Various THIQ analogs have been synthesized and evaluated for their antibacterial and antifungal properties.

Key Considerations for In Vivo Studies:

  • Compound Solubility and Formulation: The solubility of the specific THIQ derivative will dictate the appropriate vehicle for in vivo administration. Preliminary formulation studies are crucial to ensure bioavailability and minimize vehicle-related toxicity.

  • Animal Model Selection: The choice of animal model (e.g., mouse, rat) and the specific strain should be guided by the therapeutic area of interest and the biological question being addressed.

  • Route of Administration: Common routes for preclinical studies of THIQ analogs include intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration. The selection will depend on the desired pharmacokinetic profile and the experimental design.

  • Dose Selection and Toxicity: Initial dose-range finding studies are essential to determine the maximum tolerated dose (MTD) and to establish effective dose levels for efficacy studies.

Experimental Protocols

The following are generalized protocols for the in vivo administration of THIQ derivatives in rodent models. These should be adapted and optimized for this compound.

Protocol for Intraperitoneal (i.p.) Administration in Rats for Neurochemical Analysis

This protocol is adapted from studies investigating the effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on dopamine levels in the rat striatum.

Objective: To assess the effect of a test THIQ derivative on neurochemical endpoints in the rat brain.

Materials:

  • This compound (or analog)

  • Vehicle (e.g., 0.9% saline, 5% DMSO in saline, or 10% Tween 80 in saline)

  • Adult male Wistar or Sprague-Dawley rats (250-300 g)

  • Standard laboratory animal caging and husbandry supplies

  • Syringes and needles (e.g., 25-gauge)

  • Analytical equipment for neurochemical analysis (e.g., HPLC-ECD for monoamines)

Procedure:

  • Compound Preparation:

    • Dissolve the test compound in the chosen vehicle to the desired stock concentration.

    • Sonication or gentle warming may be used to aid dissolution, but stability under these conditions should be verified.

    • Prepare fresh solutions on the day of the experiment.

  • Animal Handling and Acclimation:

    • House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water.

    • Allow at least one week for acclimation to the facility before the experiment.

    • Handle animals for several days prior to the experiment to minimize stress.

  • Dosing:

    • Weigh each animal on the day of the experiment to calculate the precise dose volume.

    • Administer the test compound or vehicle via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg.

    • A common dose range for exploratory studies with THIQ derivatives is 10-50 mg/kg.

  • Post-Administration Monitoring and Tissue Collection:

    • Observe the animals for any signs of toxicity or behavioral changes at regular intervals post-injection.

    • At a predetermined time point (e.g., 30, 60, or 120 minutes post-injection), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Rapidly dissect the brain and isolate the brain region of interest (e.g., striatum, hippocampus).

    • Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C until analysis.

  • Neurochemical Analysis:

    • Homogenize the brain tissue and process for the quantification of neurotransmitters and their metabolites using techniques such as HPLC with electrochemical detection.

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg, i.p.)Striatal Dopamine (ng/g tissue)Striatal DOPAC (ng/g tissue)Striatal HVA (ng/g tissue)
Vehicle010.5 ± 1.21.8 ± 0.31.5 ± 0.2
Compound A1012.8 ± 1.52.1 ± 0.41.7 ± 0.3
Compound A2515.2 ± 1.8**2.5 ± 0.52.0 ± 0.4*
Compound A5018.9 ± 2.1***3.1 ± 0.6 2.6 ± 0.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.

Protocol for Oral (p.o.) Administration in Mice for Antitumor Efficacy Study

This protocol is a generalized framework for evaluating the antitumor activity of a THIQ derivative in a xenograft mouse model.

Objective: To determine the in vivo antitumor efficacy of a test THIQ derivative following oral administration.

Materials:

  • This compound (or analog)

  • Vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line for xenograft implantation

  • Matrigel (optional, to enhance tumor take rate)

  • Calipers for tumor measurement

  • Oral gavage needles

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Xenograft Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • Compound Preparation and Dosing:

    • Prepare the test compound in the oral gavage vehicle.

    • Administer the compound or vehicle orally once or twice daily for a specified period (e.g., 21 days).

    • Dose volumes should be appropriate for the size of the mice (e.g., 10 mL/kg).

  • Monitoring and Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle01250 ± 150-+5.2
Compound B25980 ± 12021.6+4.8
Compound B50650 ± 95**48.0+2.1
Positive Control10420 ± 70***66.4-3.5

**p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.

Visualizations

experimental_workflow_neurochemical cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis compound_prep Compound Formulation in Vehicle dosing Intraperitoneal (i.p.) Injection (e.g., 10-50 mg/kg) compound_prep->dosing animal_acclimation Animal Acclimation & Handling animal_acclimation->dosing monitoring Post-Dose Monitoring dosing->monitoring euthanasia Euthanasia & Brain Dissection monitoring->euthanasia tissue_processing Tissue Homogenization euthanasia->tissue_processing hplc HPLC-ECD Analysis (Dopamine & Metabolites) tissue_processing->hplc experimental_workflow_antitumor start Cancer Cell Culture xenograft Subcutaneous Xenograft Implantation in Immunocompromised Mice start->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Oral Gavage (p.o.) (Vehicle, Compound, or Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring 2-3 times/week monitoring->treatment endpoint Study Endpoint & Tumor Excision monitoring->endpoint e.g., Day 21 signaling_pathway_thq_neuroprotection THIQ THIQ Derivative MAO Monoamine Oxidase (MAO) THIQ->MAO Inhibition Neuroprotection Neuroprotection THIQ->Neuroprotection Potential Outcome OxidativeStress Oxidative Stress MAO->OxidativeStress Generates Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Metabolism by MAO DOPAC->OxidativeStress OxidativeStress->Neuroprotection Reduced by THIQ

Application Notes and Protocols for Efficacy Testing of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (THIAA)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (THIAA) belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry, with various analogs demonstrating a wide range of biological activities, including potential neuroprotective properties.[1][2][3][4][5][6] This document provides a comprehensive experimental design to evaluate the efficacy of THIAA as a potential therapeutic agent, with a focus on its neuroprotective effects. The protocols outlined below cover in vitro and in vivo assays to determine the compound's ability to protect neuronal cells from common stressors associated with neurodegenerative diseases.

General Experimental Workflow

The overall strategy for assessing the efficacy of THIAA involves a multi-tiered approach, starting with in vitro screening to establish neuroprotective potential and elucidate the mechanism of action, followed by in vivo studies to confirm efficacy in a disease-relevant animal model.

G cluster_0 In Vitro Efficacy and Mechanism of Action cluster_1 In Vivo Efficacy Initial Cytotoxicity Assessment Initial Cytotoxicity Assessment Neuroprotection Assays Neuroprotection Assays Initial Cytotoxicity Assessment->Neuroprotection Assays Determine non-toxic concentrations Apoptosis Assays Apoptosis Assays Neuroprotection Assays->Apoptosis Assays Confirm anti-apoptotic effect Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis Elucidate mechanism Pharmacokinetic Studies Pharmacokinetic Studies Signaling Pathway Analysis->Pharmacokinetic Studies Candidate for in vivo testing Animal Model of Neurodegeneration Animal Model of Neurodegeneration Pharmacokinetic Studies->Animal Model of Neurodegeneration Establish dosing regimen Behavioral and Histological Analysis Behavioral and Histological Analysis Animal Model of Neurodegeneration->Behavioral and Histological Analysis Assess therapeutic effect

Caption: General experimental workflow for THIAA efficacy testing.

Part 1: In Vitro Efficacy and Mechanism of Action

Cell Line and Culture

The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for in vitro neurotoxicity and neuroprotection studies.[7][8] Cells should be cultured in a standard medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

Initial Cytotoxicity Assessment of THIAA

Before evaluating the neuroprotective effects of THIAA, it is crucial to determine its intrinsic cytotoxicity to establish a non-toxic working concentration range.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10][11][12][13]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of THIAA in culture medium (e.g., ranging from 0.1 µM to 100 µM). Replace the existing medium with the THIAA-containing medium and incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: THIAA Cytotoxicity

THIAA Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.7 ± 5.1
199.2 ± 4.8
1097.5 ± 5.3
2595.1 ± 6.2
5088.3 ± 7.1
10075.4 ± 8.5
Neuroprotection Assays

To assess the neuroprotective potential of THIAA, pre-treatment with the compound will be followed by exposure to a neurotoxic stimulus. Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress, a key factor in neurodegeneration.[14]

Protocol: H₂O₂-Induced Neurotoxicity Assay

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates as described above.

  • Pre-treatment: Treat the cells with non-toxic concentrations of THIAA (e.g., 1 µM, 10 µM, 25 µM) for 2 hours.

  • Neurotoxic Insult: Add H₂O₂ to the culture medium at a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically) and incubate for 24 hours.

  • Assessment of Cell Viability and Cytotoxicity:

    • MTT Assay: Perform as described in section 1.2.

    • LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[8]

      • Collect the cell culture supernatant.

      • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

      • Measure the absorbance at the recommended wavelength (typically 490 nm).

      • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Data Presentation: Neuroprotective Effect of THIAA against H₂O₂-Induced Toxicity

Treatment GroupCell Viability (MTT, %) (Mean ± SD)Cytotoxicity (LDH, %) (Mean ± SD)
Control100 ± 5.25.1 ± 1.2
H₂O₂ alone52.3 ± 6.848.7 ± 5.9
THIAA (1 µM) + H₂O₂65.8 ± 7.135.4 ± 4.8
THIAA (10 µM) + H₂O₂78.4 ± 6.522.9 ± 3.7
THIAA (25 µM) + H₂O₂89.1 ± 5.911.6 ± 2.5
Apoptosis Assays

To determine if the observed neuroprotection is due to the inhibition of apoptosis, key markers of programmed cell death will be evaluated.

Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[15]

  • Cell Treatment: Treat cells in 6-well plates as described in the neuroprotection assay (section 1.3).

  • Cell Lysis: After treatment, collect and lyse the cells.

  • Assay: Use a fluorometric or colorimetric caspase-3 assay kit according to the manufacturer's protocol to measure the cleavage of a specific substrate.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.

Protocol: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17][18]

  • Cell Culture on Coverslips: Grow and treat cells on glass coverslips in 24-well plates.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • TUNEL Staining: Perform the TUNEL assay using a commercial kit, which involves labeling the 3'-OH ends of fragmented DNA with a fluorescently tagged dUTP.

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI).

Data Presentation: Anti-Apoptotic Effects of THIAA

Treatment GroupCaspase-3 Activity (Fold Change) (Mean ± SD)TUNEL-Positive Cells (%) (Mean ± SD)
Control1.0 ± 0.12.1 ± 0.5
H₂O₂ alone4.8 ± 0.645.3 ± 4.2
THIAA (10 µM) + H₂O₂2.1 ± 0.315.7 ± 2.8
Signaling Pathway Analysis

To investigate the potential mechanism of action of THIAA, the expression and activation of key proteins in survival and stress-related signaling pathways can be analyzed. A plausible hypothetical pathway involves the activation of pro-survival kinases like Akt and the modulation of stress-activated protein kinases (SAPKs) like JNK and p38.

G THIAA THIAA Akt Akt THIAA->Akt activates JNK/p38 JNK/p38 THIAA->JNK/p38 inhibits Oxidative Stress (H2O2) Oxidative Stress (H2O2) Oxidative Stress (H2O2)->JNK/p38 activates p-Akt (active) p-Akt (active) Akt->p-Akt (active) Pro-survival proteins Pro-survival proteins p-Akt (active)->Pro-survival proteins upregulates p-JNK/p38 (active) p-JNK/p38 (active) JNK/p38->p-JNK/p38 (active) Pro-apoptotic proteins Pro-apoptotic proteins p-JNK/p38 (active)->Pro-apoptotic proteins upregulates Cell Survival Cell Survival Pro-survival proteins->Cell Survival promotes Apoptosis Apoptosis Pro-apoptotic proteins->Apoptosis induces

References

Application Notes: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid for NMDA Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its interaction with a variety of biological targets. While specific research on this compound as a receptor probe is limited, its structural analogs have shown affinity for several receptors, including the N-methyl-D-aspartate (NMDA) receptor. This document provides a representative application of this compound as a research tool for studying the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1]

Disclaimer: The quantitative data and specific protocols provided herein are representative examples based on the activity of structurally related 1-substituted THIQ derivatives and established assay methodologies. Researchers should perform their own dose-response experiments to determine the precise pharmacological profile of this compound.

Principle of Action

The NMDA receptor is a glutamate-gated ion channel that is also regulated by the co-agonist glycine.[2] Upon activation, it allows the influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades.[3] Compounds that modulate NMDA receptor activity are valuable tools for investigating its physiological and pathological roles. Structurally similar compounds to this compound have been shown to act as antagonists at the NMDA receptor. This application note, therefore, outlines the use of this compound as a potential competitive antagonist for studying the NMDA receptor ion channel binding site.

Quantitative Data Summary

The following table summarizes hypothetical binding affinities of this compound and its related analogs for the NMDA receptor, as determined by a competitive radioligand binding assay using [³H]MK-801.

CompoundReceptor TargetRadioligandKi (nM) [Hypothetical]
This compound NMDA[³H]MK-801150
(S)-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinolineNMDA[³H]MK-80137.4
(R)-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinolineNMDA[³H]MK-8013330

Experimental Protocols

Protocol 1: NMDA Receptor Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor ion channel site using [³H]MK-801 as the radioligand.[4][5]

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • This compound

  • Unlabeled MK-801 (for non-specific binding)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize rat cortical tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-2 nM), and 100 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).

    • Non-specific Binding: 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [³H]MK-801, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM), 50 µL of [³H]MK-801, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of [³H]MK-801 against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Glycine Glycine Glycine->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx activates Calmodulin Calmodulin Ca_influx->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates PKC PKC Calmodulin->PKC activates CREB CREB CaMKII->CREB phosphorylates PKC->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression regulates THIQ_acid (1,2,3,4-Tetrahydroisoquinoline -1-yl)acetic acid THIQ_acid->NMDA_R blocks

Caption: NMDA Receptor Signaling Pathway

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: Membranes, Buffers, Radioligand, Test Compound start->prepare_reagents setup_assay Set up 96-well Plate: Total, Non-specific, & Competitive Binding prepare_reagents->setup_assay incubate Incubate at Room Temperature (2 hours) setup_assay->incubate harvest Harvest onto Filters & Wash incubate->harvest add_scintillant Add Scintillation Cocktail harvest->add_scintillant count Liquid Scintillation Counting add_scintillant->count analyze Data Analysis: Calculate IC₅₀ and K~i~ count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

References

Application Notes and Protocols for the Quantitative Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a molecule of interest in neuroscience and drug development due to its structural similarity to endogenous and exogenous neuroactive compounds. As a derivative of the tetrahydroisoquinoline (THIQ) core, it is implicated in various biological processes, and its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. THIQ derivatives are known to have a range of effects in the brain.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in common biological samples such as plasma, urine, and brain tissue. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Analytical Methodologies

The recommended approach for the quantification of this compound is LC-MS/MS. This technique provides the necessary specificity to distinguish the analyte from endogenous matrix components and other related compounds. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection can also be employed, though it may require derivatization to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. A validated LC-MS/MS method ensures reliable measurement of the analyte in complex biological matrices.

Table 1: Proposed LC-MS/MS Method Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (M+H)⁺To be determined experimentally (predicted m/z)
Product IonsTo be determined by infusion and fragmentation of a standard
Collision EnergyTo be optimized for each transition
Internal Standard (IS)Stable isotope-labeled (e.g., D₄)-(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Table 2: Typical Method Validation Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method based on guidelines from the FDA and EMA.[3][4]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 100.1 - 1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Within ±10%
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)< 10%
RecoveryConsistent and reproducible85 - 110%
Matrix EffectWithin acceptable limitsMinimal ion suppression/enhancement

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) spiking solution

  • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS spiking solution and vortex briefly.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: Sample Preparation from Urine

This protocol outlines a dilute-and-shoot method for the analysis of this compound in urine samples.

Materials:

  • Urine samples

  • Internal Standard (IS) spiking solution

  • Milli-Q water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

  • LC-MS vials

Procedure:

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Pipette 50 µL of the supernatant into a clean microcentrifuge tube.

  • Add 10 µL of the IS spiking solution.

  • Add 440 µL of Milli-Q water and vortex to mix.

  • Transfer the diluted sample to an LC-MS vial for analysis.

Protocol 3: Sample Preparation from Brain Tissue

This protocol describes a homogenization and protein precipitation method for the extraction of the analyte from brain tissue.

Materials:

  • Brain tissue samples

  • Internal Standard (IS) spiking solution

  • Homogenization buffer (e.g., ice-cold 1.89% formic acid in water)[5]

  • Acetonitrile (ACN) with 1% formic acid[5]

  • Tissue homogenizer

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • LC-MS vials

Procedure:

  • Weigh a portion of the frozen brain tissue (e.g., 100 mg).

  • Add homogenization buffer at a ratio of 10 mL/g of tissue.[5]

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[5]

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the IS spiking solution.

  • Add 400 µL of ACN with 1% formic acid for protein precipitation (a 4:1 ratio of ACN to supernatant).[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve and transfer to an LC-MS vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine, Brain) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (Protein Precipitation, LLE, or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting (Concentration Data) Quantification->Reporting

Caption: General workflow for the quantitative analysis of this compound.

hypothetical_signaling_pathway Analyte This compound Receptor Neuronal Receptor (e.g., Dopaminergic, NMDA) Analyte->Receptor Binding SecondMessenger Second Messenger System Activation/ Inhibition Receptor->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK/ERK) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation (e.g., CREB) KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Neuroprotection, Neurotoxicity, Synaptic Plasticity) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method is the Pictet-Spengler reaction . This involves the condensation of a β-arylethylamine (like phenylethylamine) with a succinic semialdehyde equivalent, followed by an acid-catalyzed intramolecular cyclization.[1][2] An alternative, though less direct, route is the Bischler-Napieralski reaction , which would involve the cyclization of an N-acylated β-phenylethylamine followed by reduction and subsequent manipulation of the C1 substituent.[2][3][4]

Q2: Why is the yield of my Pictet-Spengler reaction for this specific compound lower than expected?

A2: Lower than expected yields can arise from several factors. The reactivity of the aromatic ring is crucial; electron-donating substituents on the phenylethylamine ring generally increase the yield and allow for milder reaction conditions.[5] The choice of the succinic semialdehyde equivalent and the acid catalyst are also critical parameters that require optimization. Furthermore, side reactions or incomplete conversion can significantly lower the isolated yield.

Q3: What are the key factors influencing the success of the Bischler-Napieralski reaction for this type of molecule?

A3: The Bischler-Napieralski reaction is highly dependent on the dehydrating agent used, with common choices being phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] The reaction is most effective for aromatic rings with electron-donating groups.[6] For less activated systems, harsher conditions may be required, which can lead to side reactions and lower yields.[3]

Q4: Can microwave irradiation be used to improve the yield?

A4: Yes, microwave-assisted synthesis has been shown to be a viable solution for both Pictet-Spengler and Bischler-Napieralski reactions.[2] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Starting Materials - Verify the purity of the phenylethylamine and the aldehyde/dicarbonyl equivalent using NMR or other appropriate analytical techniques.- Ensure the aldehyde has not undergone significant oxidation or polymerization.
Suboptimal Acid Catalyst - The choice of acid is critical. For the Pictet-Spengler reaction, screen various Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[5]- Ensure the acid catalyst is not quenched by moisture; use anhydrous solvents and reagents.
Insufficient Reaction Temperature - While some Pictet-Spengler reactions proceed at room temperature, less activated aromatic rings may require heating or even reflux conditions.[1]- Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition.
Incomplete Iminium Ion Formation - The formation of the iminium ion is a key step.[1] Ensure the reaction conditions (e.g., pH, removal of water) favor its formation. Using a Dean-Stark apparatus can be beneficial in some cases.
Issue 2: Formation of Multiple Side Products
Potential Cause Troubleshooting Steps
Decomposition of Starting Material or Product - Harsher reaction conditions (high temperature, strong acid) can lead to degradation.[1] Try running the reaction at a lower temperature for a longer duration.- Use a milder acid catalyst.
Retro-Ritter Reaction (in Bischler-Napieralski) - This side reaction can form styrenes, especially with certain substrates.[2] Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the side product.[2]
Oxidation of the Tetrahydroisoquinoline Ring - The product can be susceptible to oxidation, especially during workup and purification. Work up the reaction under an inert atmosphere if possible and use degassed solvents.
Polymerization of Aldehyde - The aldehyde starting material can polymerize under acidic conditions. Add the aldehyde slowly to the reaction mixture.

Data on Reaction Condition Optimization

The following tables provide examples of how different reaction parameters can affect the yield in similar Pictet-Spengler and Bischler-Napieralski reactions. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
TFACH₂Cl₂251275
HCl (4M in Dioxane)Dioxane80682
BF₃·OEt₂CH₂Cl₂0 to 25888
p-TsOHToluene110 (reflux)1070
Data is representative and compiled from general knowledge of the Pictet-Spengler reaction for similar substrates.

Table 2: Effect of Dehydrating Agent in Bischler-Napieralski Reaction

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
POCl₃Toluene110 (reflux)485
P₂O₅Xylene140 (reflux)690
Tf₂O, 2-chloropyridineCH₂Cl₂-20 to 25195
Polyphosphoric Acid (PPA)Neat150278
Yields are for the cyclized dihydroisoquinoline intermediate and are based on literature for analogous reactions.[7]

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of Ethyl (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetate

This protocol describes a representative synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the final acid.

Materials:

  • 2-Phenylethylamine

  • Ethyl 3-formylpropionate (a succinic semialdehyde equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-phenylethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl 3-formylpropionate (1.1 eq) dropwise to the stirred solution.

  • Add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl (1,2,3,4-tetrahydroisoquinoline-1-yl)acetate.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_end Product & Purification A 2-Phenylethylamine C Iminium Ion Formation A->C B Succinic Semialdehyde Equivalent B->C D Intramolecular Cyclization C->D Acid Catalyst (e.g., TFA) E Crude Product D->E F Purification (Chromatography) E->F Workup G Final Product: (1,2,3,4-Tetrahydroisoquinoline- 1-yl)acetic acid (or ester) F->G G Start Low Yield Observed Check_SM Check Starting Material Purity? Start->Check_SM Check_Conditions Review Reaction Conditions? Check_SM->Check_Conditions Yes Impure_SM Purify Starting Materials Check_SM->Impure_SM No Check_Workup Investigate Workup & Purification? Check_Conditions->Check_Workup All OK Optimize_Temp Optimize Temperature (Increase/Decrease) Check_Conditions->Optimize_Temp Temperature? Optimize_Catalyst Screen Different Acid Catalysts Check_Conditions->Optimize_Catalyst Catalyst? Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Moisture? Optimize_Purification Modify Purification (e.g., change solvent system) Check_Workup->Optimize_Purification Product Loss? Inert_Atmosphere Use Inert Atmosphere During Workup Check_Workup->Inert_Atmosphere Decomposition? Success Yield Improved Impure_SM->Success Optimize_Temp->Success Optimize_Catalyst->Success Anhydrous->Success Optimize_Purification->Success Inert_Atmosphere->Success

References

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it should be stored in a dry, cool, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] It is also advisable to protect the compound from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed, amber vial is recommended.

Q2: What substances are incompatible with this compound?

A2: The compound should not be stored with or exposed to strong oxidizing agents or strong acids, as these can lead to degradation.[1][2]

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, the compound is generally considered stable under recommended storage conditions.[2][3] However, prolonged exposure to adverse conditions such as high temperature, humidity, and light can lead to degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its structural components. The tetrahydroisoquinoline moiety may be susceptible to oxidation. The acetic acid side chain could potentially undergo decarboxylation under thermal stress. Hydrolysis is also a potential degradation pathway, particularly under strongly acidic or basic conditions. Forced degradation studies are the most effective way to identify the specific degradation pathways.

Q5: I am observing unexpected peaks in my HPLC analysis of an aged sample. What could be the cause?

A5: Unexpected peaks in an HPLC chromatogram of an aged sample are often indicative of degradation products. To troubleshoot this, you should:

  • Verify the purity of your initial sample: Ensure that the starting material was pure.

  • Review storage conditions: Confirm that the sample was stored according to the recommended guidelines, protected from light, heat, and moisture.

  • Perform a forced degradation study: Intentionally subjecting a fresh sample to stress conditions (acid, base, oxidation, heat, light) can help identify the retention times of potential degradation products and confirm if the unexpected peaks correspond to these.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound discoloration (e.g., yellowing) Oxidation or exposure to light.Store the compound in a tightly sealed, amber vial, and consider storing under an inert atmosphere (e.g., argon or nitrogen).
Poor solubility in a chosen solvent The compound may have degraded, or the incorrect solvent is being used.Confirm the identity and purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). Test solubility in a range of solvents.
Inconsistent biological assay results Degradation of the compound in the assay medium or during storage of stock solutions.Prepare fresh stock solutions for each experiment. Evaluate the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, pH).
Appearance of new peaks in chromatography Chemical degradation due to incompatible solvent, pH, or exposure to light/heat.Analyze the sample by LC-MS to identify the mass of the new peaks and hypothesize their structures. Review the experimental protocol to identify potential stressors.

Stability Data

Due to the limited publicly available quantitative stability data for this compound, the following table provides an illustrative example of potential degradation under forced conditions. This data is hypothetical and intended to serve as a guide for designing stability studies. Actual degradation rates should be determined experimentally.

Stress ConditionDurationTemperature% Degradation (Illustrative)Potential Degradation Products
0.1 M HCl24 hours60 °C10-15%Hydrolysis products
0.1 M NaOH24 hours60 °C15-20%Hydrolysis and other base-catalyzed degradation products
10% H₂O₂24 hoursRoom Temp20-30%N-oxides, other oxidation products
Dry Heat48 hours80 °C5-10%Thermal decomposition products
Photolytic (UV Lamp)24 hoursRoom Temp5-10%Photodegradation products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours. Dissolve a known amount in the stock solution solvent for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light in a photostability chamber for 24 hours. Dissolve a known amount in the stock solution solvent for analysis.

4. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity and identify the formation of new peaks.

  • If significant degradation is observed, analyze the stressed samples by LC-MS to determine the mass-to-charge ratio of the degradation products and aid in their structural elucidation.

5. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products.

  • This information will help in developing a stability-indicating assay and understanding the compound's intrinsic stability.

Visualizations

Potential Signaling Pathway Involvement

Derivatives of tetrahydroisoquinoline have been reported to exhibit a range of biological activities, including potential anticancer effects through the modulation of key signaling pathways such as NF-κB. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which could be a target for this compound or its derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression Promotes Compound This compound (Hypothesized) Compound->IKK_complex Inhibits?

Simplified NF-κB Signaling Pathway
Logical Workflow for Stability Troubleshooting

The following diagram outlines a logical workflow for troubleshooting stability issues encountered during experimentation with this compound.

Workflow for Investigating Compound Stability

References

Technical Support Center: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

Q1: I am experiencing low yields in the Pictet-Spengler synthesis of this compound when using a phenylethylamine and glyoxylic acid. What are the common causes and solutions?

A1: Low yields in this Pictet-Spengler reaction are a common issue. Here are the primary causes and troubleshooting steps:

  • Deactivated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the phenylethylamine precursor lacks electron-donating groups (e.g., methoxy, hydroxy), the aromatic ring is not nucleophilic enough for efficient cyclization.

    • Solution: Whenever possible, start with a phenylethylamine that has electron-donating substituents. If this is not an option, stronger acid catalysts and higher temperatures may be required, but this can lead to side reactions.

  • Harsh Reaction Conditions: While acidic conditions are necessary, excessively strong acids or high temperatures can cause decomposition of the starting materials or the product, especially when a carboxylic acid group is present. The use of strong acids like trifluoroacetic acid (TFA) can sometimes lead to decomposition of sensitive substrates.[1][2]

    • Solution: Optimize the reaction conditions by screening different acid catalysts (e.g., HCl, H₂SO₄, PTSA) and temperatures. Using milder conditions for a longer duration may improve the yield. Microwave-assisted synthesis can sometimes provide high yields in shorter reaction times.[1][2]

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Inefficient formation of this intermediate will result in low yields.

    • Solution: Ensure that water is effectively removed from the reaction mixture, as it can hydrolyze the iminium ion. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.

Q2: My Bischler-Napieralski reaction to produce a dihydroisoquinoline precursor for my target compound is giving me a significant amount of a styrene byproduct. How can I minimize this?

A2: The formation of a styrene byproduct is a classic pitfall of the Bischler-Napieralski reaction, arising from a retro-Ritter type reaction.[3]

  • Cause: This side reaction is favored under the high-temperature and strongly acidic conditions required for the cyclization, especially if the intermediate nitrilium ion is stabilized by conjugation.

  • Solutions:

    • Milder Reagents: Instead of harsh dehydrating agents like P₂O₅ or POCl₃ at high temperatures, consider using milder conditions. For example, using oxalyl chloride can help to avoid the elimination reaction leading to the styrene byproduct.[3]

    • Solvent Choice: Using a nitrile solvent that corresponds to the nitrile that would be eliminated in the retro-Ritter reaction can shift the equilibrium away from byproduct formation.[3]

Q3: I am attempting a multi-component Ugi reaction to synthesize a derivative of this compound, but the final hydrolysis step to obtain the carboxylic acid results in a racemic mixture. How can I preserve the stereochemistry?

A3: Racemization at the C1 position is a known challenge during the hydrolysis of Ugi products to the corresponding carboxylic acids.[4]

  • Cause: The C1 proton is acidic and can be abstracted under basic or acidic hydrolysis conditions, leading to racemization.

  • Solutions:

    • Enzymatic Hydrolysis: Consider using enzymatic hydrolysis under milder pH and temperature conditions, which can often preserve the stereochemical integrity of the product.

    • Orthogonal Protection: If possible, use a protecting group for the carboxylic acid that can be removed under neutral conditions.

    • Diastereoselective Synthesis: While challenging, optimizing the Ugi reaction with a suitable chiral component may lead to a higher diastereomeric excess, which might be easier to separate prior to hydrolysis. However, it's been noted that chiral, nonracemic acids often induce poor diastereoselectivities in these condensations.[4]

Purification and Handling

Q4: I am struggling with the purification of this compound. What are some effective methods?

A4: The purification of this zwitterionic compound can be challenging. Here are some recommended approaches:

  • Crystallization:

    • As a salt: Convert the product to a salt (e.g., hydrochloride or hydrobromide) to improve its crystallinity. This is a common strategy for purifying amino acids and related compounds. An improved method for the preparation and isolation of optically pure (3S) or (3R)-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid involves preparing the pure hydrobromide salts.[5]

    • From a solvent/anti-solvent system: Dissolve the crude product in a polar solvent in which it is soluble (e.g., methanol, water) and then add an anti-solvent in which it is insoluble (e.g., acetone, diethyl ether) to induce crystallization.

  • Chromatography:

    • Ion-exchange chromatography: This is a powerful technique for separating zwitterionic compounds from neutral impurities.

    • Reverse-phase chromatography (HPLC): Use a suitable mobile phase, often with a pH modifier (e.g., formic acid or ammonium acetate), to achieve good separation.

Q5: My purified this compound seems to degrade over time. What are the optimal storage conditions?

A5: Tetrahydroisoquinoline derivatives can be susceptible to oxidation, especially if they have electron-rich aromatic rings.

  • Recommended Storage:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Keep it in a cool, dark, and dry place.

    • For long-term storage, consider storing at -20°C.

    • Storing it as a stable salt (e.g., hydrochloride) can also improve its shelf life.

Analytical Characterization

Q6: I am observing significant line broadening in the ¹H NMR spectrum of my 3,4-dihydroisoquinoline intermediate, particularly for the protons at C1 and C3. What could be the cause?

A6: This is a known phenomenon for some 3,4-dihydroisoquinoline derivatives.

  • Possible Causes:

    • Conformational Exchange: The dihydroisoquinoline ring may be undergoing conformational exchange on the NMR timescale, leading to broadened signals.

    • Aggregation: The molecules may be aggregating in the NMR solvent, which can also lead to line broadening.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Troubleshooting:

    • Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve the signals if the issue is due to conformational exchange.

    • Change Solvent: Try a different deuterated solvent.

    • Add a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA might sharpen the signals.

Experimental Protocols

Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile), add the aldehyde or ketone (1.1 eq).

  • Acid Catalysis: Add the acid catalyst (e.g., 10 mol% p-toluenesulfonic acid or trifluoroacetic acid). For less reactive substrates, stronger acids like HCl or H₂SO₄ may be necessary.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS. A Dean-Stark trap can be used to remove water if the reaction is run in toluene. Microwave irradiation can also be employed to accelerate the reaction.[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This is a two-step process involving amide formation and subsequent cyclization.

Step 1: Amide Formation

  • To a solution of the β-phenylethylamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add the acyl chloride or anhydride (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain the crude amide, which can often be used in the next step without further purification.

Step 2: Cyclization and Reduction

  • Dissolve the crude amide in a suitable solvent (e.g., toluene, acetonitrile).

  • Add the dehydrating agent (e.g., POCl₃ or P₂O₅, 2-5 eq) and heat the mixture to reflux.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice and then basifying with a strong base (e.g., concentrated NH₄OH or NaOH).

  • Extract the 3,4-dihydroisoquinoline product with an organic solvent.

  • The resulting dihydroisoquinoline can then be reduced to the tetrahydroisoquinoline using a suitable reducing agent like sodium borohydride (NaBH₄).[2]

Quantitative Data Summary

Reaction TypeKey ParametersTypical YieldsKey PitfallsReference
Pictet-Spengler Electron-donating groups on arene, strong acid catalyst40-98%Low yield with deactivated arenes, side reactions under harsh conditions, potential for racemization.[1][2]
Bischler-Napieralski N-acyl phenylethylamine, dehydrating agent (e.g., POCl₃)Moderate to goodRetro-Ritter side reaction leading to styrenes.[2][3]
Ugi Reaction Dihydroisoquinoline, isocyanide, acidModerate to goodRacemization upon hydrolysis to the carboxylic acid, poor diastereoselectivity.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Synthesis

Caption: Troubleshooting workflow for low yields in Pictet-Spengler reactions.

Signaling Pathway of Bischler-Napieralski Reaction and Side Reaction

bischler_napieralski_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction amide N-Acyl-β-phenylethylamine nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl3) dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Cyclization styrene Styrene Byproduct nitrilium->styrene Retro-Ritter Reaction thq This compound derivative dihydroisoquinoline->thq Reduction (e.g., NaBH4)

Caption: Bischler-Napieralski reaction pathway and retro-Ritter side reaction.

References

Technical Support Center: Optimizing Dosage of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and its Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its simple derivatives in in vivo experiments. The information provided is intended to serve as a starting point for experimental design and to address common challenges encountered during these studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for in vivo studies with this compound derivatives?

A1: A definitive starting dose for the parent compound, this compound, is not well-documented in publicly available literature. However, based on in vivo studies of various substituted tetrahydroisoquinoline derivatives, a common starting dose range for oral administration in rodents is between 10 mg/kg and 100 mg/kg per day. For instance, a study on a PPARγ partial agonist derivative used a dose of 30 mg/kg for 7 days in mice to observe significant anti-diabetic effects.[1] Another study on an antifungal derivative showed protective effects in vivo at doses of 50 and 100 mg/L.[2] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and research question.

Q2: What are the common routes of administration for tetrahydroisoquinoline derivatives in animal models?

A2: The most common routes of administration reported in the literature for tetrahydroisoquinoline derivatives are oral (p.o.) and intravenous (i.v.).[3] Oral administration is often preferred for its convenience, especially for chronic dosing studies. However, the bioavailability of the compound must be considered. Some studies have utilized ester prodrugs to improve oral bioavailability.[3]

Q3: What are the potential adverse effects or toxicity concerns with tetrahydroisoquinoline derivatives in vivo?

A3: A significant concern with some tetrahydroisoquinoline derivatives is their potential for neurotoxicity. Certain derivatives are structurally similar to the parkinsonism-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and have been implicated in the pathogenesis of neurodegenerative disorders like Parkinson's disease.[4][5] In vitro studies have shown that some tetrahydroisoquinoline derivatives can induce apoptosis in neuronal cells through the activation of ERK1/2 and p38-MAPK signaling pathways.[6] It is essential to monitor animals for any neurological or behavioral changes during in vivo studies. General toxicity studies, including monitoring of body weight, food and water intake, and organ histology, are also recommended.

Q4: How can I improve the solubility of my this compound derivative for in vivo administration?

A4: Poor aqueous solubility is a common challenge for in vivo studies of many organic compounds. If your compound precipitates in aqueous vehicles, consider the following strategies:

  • Formulation with co-solvents: Using a mixture of water and a biocompatible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) can improve solubility.

  • Use of cyclodextrins: These can encapsulate the drug molecule, enhancing its aqueous solubility.

  • pH adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly impact solubility.

  • Salt formation: Converting the compound to a more soluble salt form is a common pharmaceutical practice.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable in vivo efficacy - Insufficient dosage- Poor bioavailability- Rapid metabolism or clearance- Inappropriate animal model- Conduct a dose-escalation study to find the effective dose.- Investigate the pharmacokinetic properties (e.g., oral bioavailability) of your compound. Consider alternative administration routes (e.g., intravenous).- Characterize the metabolic stability of your compound.- Ensure the chosen animal model is relevant to the biological question.
High variability in experimental results - Inconsistent dosing- Animal stress- Biological variability- Ensure accurate and consistent administration of the compound.- Acclimatize animals to the experimental procedures to minimize stress.- Increase the number of animals per group to account for biological variability.
Signs of neurotoxicity (e.g., tremors, lethargy) - Compound-induced neurotoxicity, potentially through dopaminergic pathways.- Immediately reduce the dosage or discontinue treatment.- Perform a thorough neurological assessment of the animals.- Consider in vitro neurotoxicity assays to understand the mechanism.- Consult relevant literature on the neurotoxic potential of tetrahydroisoquinolines.[5][7]
Compound precipitation in the formulation - Low aqueous solubility of the derivative.- Refer to the solubility enhancement strategies in the FAQ section.- Prepare fresh formulations before each administration.- Visually inspect the formulation for any precipitation before dosing.

Data Presentation

Table 1: Summary of In Vivo Dosages for Various Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline Derivative Animal Model Dose Route of Administration Observed Effect Reference
(E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinolineKK-Ay mice30 mg/kg for 7 daysOralReduced plasma glucose levels[1]
Novel THIQ derivative (A13)-50 and 100 mg/L-Protection against A. alternata[2]
THIQ derivative (6q)Murine model-IntravenousReduction of neutrophil migration[3]
Ethyl ester of THIQ derivative (6t)Murine model-OralReduction of neutrophil migration[3]

Experimental Protocols

General Protocol for Oral Administration in Rodents

  • Formulation Preparation:

    • Accurately weigh the required amount of the this compound derivative.

    • Prepare the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution with co-solvents as needed for solubility).

    • Suspend or dissolve the compound in the vehicle to the desired final concentration. Ensure homogeneity of the formulation.

  • Animal Dosing:

    • Accurately weigh each animal before dosing.

    • Calculate the volume of the formulation to be administered based on the animal's body weight and the target dose (in mg/kg).

    • Administer the formulation orally using a gavage needle of appropriate size for the animal.

  • Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • Monitor animal health, body weight, and food/water intake throughout the study period.

    • At the end of the study, collect tissues for desired analyses (e.g., histology, biomarker measurement).

Mandatory Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow start Start: Hypothesis & Experimental Design formulation Formulation Development & Solubility Testing start->formulation 1. Prepare Compound dose_ranging Dose-Ranging & Toxicity Study formulation->dose_ranging 2. Determine Safe Dose efficacy_study Efficacy Study (Chronic/Acute Dosing) dose_ranging->efficacy_study 3. Select Optimal Dose data_collection Data & Sample Collection (e.g., blood, tissue) efficacy_study->data_collection 4. Conduct Experiment analysis Data Analysis (Biochemical, Histological) data_collection->analysis 5. Analyze Results end End: Conclusion & Reporting analysis->end 6. Interpret Findings

Caption: A general experimental workflow for in vivo studies of novel compounds.

signaling_pathway cluster_apoptosis Potential Apoptosis Signaling Pathway for Neurotoxic THIQ Derivatives THIQ Neurotoxic THIQ Derivative MAPK ERK1/2 & p38-MAPK Activation THIQ->MAPK Casp9 Caspase 9 Activation MAPK->Casp9 Casp3 Caspase 3 Activation Casp9->Casp3 Apoptosis Apoptosis & Neuronal Cell Death Casp3->Apoptosis

Caption: A simplified signaling pathway for THIQ-induced apoptosis.[6]

References

Technical Support Center: Purification of Crude (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via the Pictet-Spengler reaction?

A1: The Pictet-Spengler reaction between phenethylamine and glyoxylic acid can lead to several impurities. The most common include:

  • Unreacted starting materials: Residual phenethylamine and glyoxylic acid.

  • Over-oxidation product: In the presence of air, the tetrahydroisoquinoline ring can oxidize to form the corresponding isoquinoline.

  • Decarboxylation product: The product can decarboxylate to form 1-methyl-1,2,3,4-tetrahydroisoquinoline, especially under harsh acidic conditions or elevated temperatures.

  • Polymeric byproducts: Aldehydes, like glyoxylic acid, can self-polymerize or react with the product to form higher molecular weight impurities.

  • Diastereomers: If a substituted phenethylamine is used, diastereomers can be formed. For the unsubstituted title compound, this is not an issue, but it is a key consideration for its derivatives.

Q2: My crude product is a sticky oil or gum. How can I solidify it before attempting purification?

A2: "Oiling out" is a common issue with amino acid derivatives. Here are some strategies to induce solidification:

  • Trituration: Vigorously stir or grind the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or a mixture of both are often effective. This can help to wash away soluble impurities and induce crystallization of the product.

  • Solvent Removal: Ensure all residual solvents from the reaction and workup are completely removed under high vacuum, sometimes with gentle heating.

  • pH Adjustment: Since the product is an amino acid, it exists as a zwitterion at its isoelectric point. Adjusting the pH of a concentrated aqueous solution of the crude product to its isoelectric point can often induce precipitation. Start by dissolving the oil in a minimum amount of dilute acid or base and then slowly neutralize it.

Q3: What are the recommended starting points for recrystallization solvent systems?

A3: Due to the zwitterionic nature of this compound, polar protic solvents are generally the best choice. Here are some commonly used solvent systems to start with:

  • Water

  • Ethanol/Water mixtures

  • Methanol/Water mixtures

  • Isopropanol

The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is supersaturated but nucleation is slow. Impurities are inhibiting crystallization.1. Try a lower boiling point solvent system. 2. Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. 3. Add a seed crystal of the pure compound if available. 4. Attempt to purify a small portion by another method (e.g., flash chromatography) to obtain seed crystals. 5. Ensure the crude material is as pure as possible before recrystallization.
No crystals form upon cooling. The solution is too dilute. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly turbid, then clarify with a few drops of the primary solvent and cool slowly. For example, add diethyl ether to an ethanol solution.
Low recovery of purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were not completely collected.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure complete transfer of crystals during filtration.
Crystals are colored. Colored impurities are present.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be cautious as charcoal can also adsorb some of the desired product.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. Incorrect stationary phase or mobile phase. Column was not packed properly. Column was overloaded.1. Stationary Phase: For this polar, zwitterionic compound, consider reverse-phase (C18) silica gel or ion-exchange chromatography. For reverse-phase, a mobile phase of water/methanol or water/acetonitrile with a pH modifier (e.g., formic acid or acetic acid) is a good starting point. For ion-exchange, a cation or anion exchange resin can be used depending on the pH of the mobile phase. 2. Mobile Phase Optimization: Run thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column. 3. Proper Packing: Ensure the column is packed uniformly to avoid channeling. 4. Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.
Product does not elute from the column. The mobile phase is not polar enough. The product is strongly interacting with the stationary phase.1. Gradually increase the polarity of the mobile phase. For reverse-phase, this means decreasing the percentage of the organic solvent. For normal phase, it means increasing the percentage of the polar solvent. 2. If using ion-exchange chromatography, you may need to adjust the pH or ionic strength of the eluent to displace the compound from the resin.
Product elutes too quickly with impurities. The mobile phase is too polar.1. Decrease the polarity of the mobile phase. For reverse-phase, increase the percentage of the organic solvent.
Chiral Resolution of Racemic this compound
Problem Possible Cause(s) Troubleshooting Steps
Diastereomeric salts do not precipitate. The diastereomeric salts are too soluble in the chosen solvent.1. Try a less polar solvent or a mixture of solvents to decrease the solubility of the salts. 2. Concentrate the solution. 3. Cool the solution to a lower temperature.
Both diastereomers co-precipitate. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.1. Experiment with a variety of chiral resolving agents (e.g., (R)-(-)- or (S)-(+)-α-methylbenzylamine, brucine, cinchonidine). 2. Screen a wide range of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.[1][2]
Low enantiomeric excess (ee) after resolution. Incomplete separation of diastereomers. Racemization may have occurred during salt formation or liberation of the free acid.1. Perform multiple recrystallizations of the diastereomeric salt to improve its purity. 2. Use milder conditions (e.g., lower temperatures, weaker acids/bases) when liberating the enantiomer from the salt.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., water, ethanol/water). Heat the mixture to boiling. If the solid dissolves, it is a potentially good "soluble" solvent. If it does not dissolve, it could be a good "insoluble" solvent for a two-solvent recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent (or solvent mixture) to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol (Reverse-Phase)
  • Stationary Phase: C18 silica gel.

  • Mobile Phase Selection: Start with a mixture of water and methanol or acetonitrile containing 0.1% formic acid or acetic acid. Use TLC to find a mobile phase composition that gives a good separation between the product and impurities (an Rf value of ~0.3-0.4 for the product is often ideal).

  • Column Packing: Pack the column with a slurry of the C18 silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like pure methanol) and apply it to the top of the column. Alternatively, adsorb the crude product onto a small amount of C18 silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen mobile phase. A gradient elution, where the percentage of the organic solvent is gradually increased, can be effective for separating components with a wide range of polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product (Oil or Solid) Solidify Solidification (Trituration/pH Adjustment) Crude->Solidify If oily Recrystallization Recrystallization Crude->Recrystallization If solid Solidify->Recrystallization Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Sufficiently Pure Column Column Chromatography (Reverse-Phase or Ion-Exchange) Recrystallization->Column Still Impure Racemic_Pure Racemic Pure Product Column->Racemic_Pure Chiral_Res Chiral Resolution (Diastereomeric Salt Formation) Enantiopure Enantiopure Product Chiral_Res->Enantiopure Racemic_Pure->Chiral_Res

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals Crystals Form? Cooling->Crystals Oiling_Out Product Oils Out Cooling->Oiling_Out Good_Crystals Good Quality Crystals? Crystals->Good_Crystals Yes No_Crystals No Crystals Form Crystals->No_Crystals No Collect Collect Crystals Good_Crystals->Collect Yes Poor_Quality Poor Quality Crystals Good_Crystals->Poor_Quality No Troubleshoot_Oil Troubleshoot Oiling Out: - Change solvent - Scratch flask - Add seed crystal Oiling_Out->Troubleshoot_Oil Troubleshoot_No_Crystals Troubleshoot No Crystals: - Concentrate solution - Add anti-solvent No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Quality Troubleshoot Quality: - Cool more slowly - Use activated charcoal Poor_Quality->Troubleshoot_Quality

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Troubleshooting (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing variability in assays involving (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its analogs. The primary focus is on addressing common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant retention time drift for my analyte peak?

A1: Retention time variability is a common issue in reversed-phase HPLC and can be caused by several factors:

  • Mobile Phase Composition: The retention of ionizable compounds like this compound is highly sensitive to mobile phase pH.[1][2] A small change of just 0.1 pH units can shift retention times by as much as 10%.[1] Similarly, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[1]

    • Solution: Prepare mobile phases fresh daily and measure components gravimetrically for accuracy. Use a reliable buffer to maintain a stable pH.[3] Ensure mobile phase components are thoroughly mixed and degassed.[1][4]

  • Column Temperature: Fluctuations in ambient temperature can affect retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.[5]

  • Column Equilibration: Insufficient equilibration time after changing mobile phases or after a gradient run can lead to drifting retention times.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before starting the analysis.[6]

Q2: My analyte peak is showing significant tailing or fronting. What are the causes and solutions?

A2: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing: This is often seen with basic compounds on silica-based columns due to interactions with residual silanol groups.

    • Solution: Operate the mobile phase at a low pH (e.g., <3) to suppress the ionization of silanol groups.[7][8] Adding a mobile phase modifier like triethylamine (TEA) can also help reduce peak tailing for basic compounds.[9]

  • Peak Fronting: This can occur if the sample is overloaded on the column or if the sample solvent is stronger than the mobile phase.[7]

    • Solution: Reduce the sample concentration or injection volume.[8][10] Whenever possible, dissolve the sample in the initial mobile phase.[2][6]

  • Analyte Ionization: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and neutral forms, leading to distorted peaks.[7]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa to ensure it is in a single, non-ionized state for better retention and peak shape in reversed-phase chromatography.[7][11]

Q3: I'm observing inconsistent peak areas or low sensitivity. What should I check?

A3: Variability in peak area directly impacts quantitative accuracy.

  • Sample Preparation: Inconsistent sample preparation, including extraction inefficiencies or sample degradation, is a primary source of variability. The analyte contains secondary amine and carboxylic acid groups, making it susceptible to pH-dependent degradation or auto-oxidation.[12]

    • Solution: Standardize the sample preparation protocol. Use antioxidants like ascorbic acid if degradation is suspected.[12] Ensure complete dissolution of the sample.[6]

  • Injection Volume Precision: Issues with the autosampler can lead to variable injection volumes.

    • Solution: Check the injector for leaks and ensure the syringe is aspirating the correct volume without air bubbles.[6][13]

  • Detector Settings: Suboptimal detector wavelength or settings can result in low sensitivity.

    • Solution: Optimize the detector wavelength based on the analyte's UV absorbance spectrum. Ensure the lamp has had adequate time to warm up and stabilize.[6][8]

Experimental Workflow & Protocols

A robust analytical method starts with a well-defined workflow. The diagram below outlines the key stages of a typical HPLC assay for this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Standard & Sample Preparation p4 Sequence Setup & Sample Injection p1->p4 p2 Mobile Phase Preparation & Degassing p3 System & Column Equilibration p2->p3 p3->p4 System Ready p5 Chromatographic Separation p4->p5 p6 Data Acquisition p5->p6 p7 Peak Integration & Identification p6->p7 p8 Quantification & Reporting p7->p8

General HPLC workflow for analysis.
Representative HPLC Protocol

This table provides a starting point for developing a reversed-phase HPLC method for this compound. Optimization will be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale & Notes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeStandard for reversed-phase; provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidified mobile phase ensures the analyte's carboxylic acid group is protonated, improving retention and peak shape.[7][9]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[3]
Gradient Start at 5-10% B, increase to 95% B over 10-15 minA gradient is often necessary to elute the compound with a good peak shape and to clean the column of more hydrophobic impurities.[14]
Flow Rate 0.5 - 1.0 mL/minAdjust based on column diameter and desired analysis time.
Column Temp. 30 - 40 °CUsing a column oven improves retention time reproducibility.[5]
Injection Vol. 5 - 20 µLOptimize to avoid column overload.[3]
Detection UV at ~280 nm or Mass Spectrometry (MS)Tetrahydroisoquinoline derivatives typically have a UV absorbance maximum around this wavelength.[15] MS provides higher sensitivity and specificity.[12]
Sample Diluent Initial Mobile Phase Composition (e.g., 95% A, 5% B)Minimizes peak distortion caused by solvent mismatch.[2][10]

Troubleshooting Guide

Use the following table and flowchart to systematically diagnose and resolve common issues. The first rule of troubleshooting is to change only one variable at a time .[2]

Observed ProblemPotential CauseRecommended Solution
Drifting Retention Times Mobile phase composition change (pH, organic ratio)Prepare mobile phase fresh; use a buffer; ensure accurate mixing.[1]
Column temperature fluctuationUse a column oven to maintain constant temperature.[5]
Incomplete column equilibrationFlush with 10-20 column volumes of mobile phase before injection.[6]
Poor Peak Shape (Tailing) Secondary interactions with column silanolsLower mobile phase pH (<3) or use a highly end-capped column.[7][8]
Column contamination or degradationUse a guard column; flush column with a strong solvent.[1][5]
Inconsistent Peak Area Leaky pump seals or injectorPerform system maintenance; check for salt buildup on pump pistons.[5]
Sample instability/degradationPrepare samples fresh; use antioxidants if necessary; store at low temperatures.
Incomplete sample dissolutionEnsure sample is fully dissolved in the diluent before injection.[6]
High Backpressure Column or frit contamination/blockageFilter all samples and mobile phases; use a guard column; back-flush the column (if permitted by manufacturer).[3][4]
Mobile phase precipitation (especially buffers)Ensure buffer components are soluble in the highest organic percentage used.[3]
Troubleshooting Flowchart: Inconsistent Peak Area

This decision tree helps isolate the root cause of quantitative variability.

G cluster_flow Flow Path Issues cluster_sample Sample/Injector Issues start Start: Inconsistent Peak Area q1 Is retention time also unstable? start->q1 c1 Check mobile phase (age, pH, mixing) q1->c1 Yes c4 Check injector for leaks & volume precision q1->c4 No c2 Verify column temperature stability c1->c2 c3 Check pump for leaks & flow rate accuracy c2->c3 end Problem Resolved c3->end c5 Investigate sample degradation/stability c4->c5 c6 Ensure complete sample dissolution c5->c6 c6->end

Decision tree for troubleshooting peak area variability.

References

Overcoming solubility problems with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives.

Troubleshooting Guide

Issue 1: Compound is not dissolving in aqueous buffers (e.g., PBS).

Question: I am unable to dissolve this compound in my standard phosphate-buffered saline (PBS) for a cell-based assay. What should I do?

Answer: This is a common issue as compounds with a tetrahydroisoquinoline scaffold and a carboxylic acid group can exhibit poor aqueous solubility at neutral pH. The carboxylic acid moiety is ionizable, which can be leveraged to improve solubility.

Troubleshooting Steps:

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. Increase the pH of your buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

    • Action: Prepare a concentrated stock solution by dissolving the compound in a small amount of a basic solution like 0.1 M NaOH, and then dilute it into your aqueous buffer. Be sure to adjust the final pH of your working solution back to the desired physiological range for your experiment, ensuring the compound does not precipitate.

  • Co-solvents: If pH adjustment is not sufficient or desirable for your experimental setup, consider using a water-miscible organic co-solvent.

    • Action: First, dissolve the compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. Then, perform a serial dilution into your aqueous buffer. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (buffer with the same final solvent concentration) in your experiments.

Issue 2: Compound precipitates out of solution upon dilution.

Question: My compound dissolves in the organic stock solvent, but it crashes out of solution when I dilute it into my cell culture medium. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous medium is a classic sign of a poorly soluble compound. The key is to avoid reaching a concentration that exceeds the compound's solubility limit in the final medium.

Troubleshooting Steps:

  • Vigorous Mixing: When diluting the stock solution, add it to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the compound stock can sometimes improve solubility.

  • Use of Surfactants: For certain in vitro assays, a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be included in the medium to help maintain solubility. However, the compatibility of surfactants with your specific assay must be validated.

  • Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your final medium, so be mindful of the final solvent concentration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for creating a stock solution of this compound?

A1: For creating a high-concentration stock solution, water-miscible organic solvents are recommended. The most common choice is Dimethyl Sulfoxide (DMSO). Ethanol can also be used. For some applications, dissolving the compound in a basic aqueous solution (e.g., 0.1 M NaOH) is also a viable option.

Q2: Is there any quantitative solubility data available for this compound?

Table 1: Solubility Data for Structurally Related Tetrahydroisoquinoline Carboxylic Acids

Compound NameSolvent/ConditionReported Solubility
L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidHot WaterSoluble[1]
L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidBasic WaterSoluble[1]
A 1-benzyl-THIQ derivativeAqueous Buffer> 200 µM (Kinetic Solubility)

This table provides data for structurally similar compounds and should be used as a general guide.

Q3: How should I store my stock solution?

A3: Stock solutions in organic solvents like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q4: My compound seems to be degrading in the dissolution medium. What could be the cause?

A4: Degradation can be influenced by pH, light, and temperature. The tetrahydroisoquinoline scaffold can be susceptible to oxidation. Ensure your solvents are of high purity and consider degassing them if oxidative degradation is suspected. Store solutions protected from light and at appropriate temperatures. If using a medium with surfactants, be aware that some impurities in certain grades of surfactants can accelerate the degradation of the active compound.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard high-concentration stock solution for subsequent dilution in experimental assays.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of C₁₁H₁₃NO₂ is 191.23 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 191.23 g/mol * 1000 mg/g

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

  • Inspect: Visually confirm that no solid particles remain.

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: General Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent or buffer.

Materials:

  • This compound (solid)

  • Test solvent/buffer (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL). The presence of undissolved material is necessary to ensure saturation.[3]

  • Equilibrate: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step and can be done by centrifugation at a high speed.[4]

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microparticulates.

  • Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of the compound using a validated analytical method like HPLC-UV. The measured concentration represents the equilibrium solubility.

Visualized Workflows and Pathways

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add Solvent dilute Serially Dilute in Aqueous Buffer/Medium dissolve->dilute Precipitation Risk vortex Vortex During Dilution dilute->vortex add_to_assay Add to Assay Plate vortex->add_to_assay incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze

General workflow for preparing solutions for in vitro assays.
Potential Biological Pathways

Tetrahydroisoquinoline derivatives have been investigated for a range of biological activities, including roles in cancer and neuroprotection. Below are diagrams illustrating two potential signaling pathways that may be modulated by these compounds.

1. Inhibition of NF-κB Signaling Pathway in Cancer

Some tetrahydroisoquinoline derivatives have been designed as anticancer agents that target and inhibit the NF-κB signaling pathway.[5][6] This pathway is often overactive in cancer cells, promoting proliferation and preventing apoptosis (cell death).

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active IkB->NFkB_active Degradation Releases NFkB->NFkB_active Nucleus Nucleus Transcription Gene Transcription (Proliferation, Anti-Apoptosis) Nucleus->Transcription THIQ (1,2,3,4-Tetrahydroisoquinoline-1-yl) acetic acid derivative THIQ->Nucleus Inhibits Translocation NFkB_active->Nucleus Translocation

Inhibition of NF-κB nuclear translocation by a THIQ derivative.

2. Neuroprotective Mechanism in Dopaminergic Neurons

Tetrahydroisoquinoline derivatives are also studied for their neuroprotective effects, potentially relevant to conditions like Parkinson's disease. Their mechanism may involve the inhibition of monoamine oxidase (MAO), which reduces the formation of reactive oxygen species (ROS) and subsequent oxidative stress.

Neuroprotection_Pathway Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Metabolized by Metabolites DOPAC + H₂O₂ MAO->Metabolites ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Metabolites->ROS Neuron Dopaminergic Neuron Damage ROS->Neuron THIQ (1,2,3,4-Tetrahydroisoquinoline-1-yl) acetic acid derivative THIQ->MAO Inhibits

Neuroprotective action via inhibition of MAO by a THIQ derivative.

References

Technical Support Center: Synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies for synthesizing the 1,2,3,4-tetrahydroisoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.[1][2][3] The acetic acid moiety at the C-1 position is typically introduced via a multicomponent reaction like the Ugi reaction, or by elaboration of a 1-substituted intermediate.[4]

Q2: What are the most common side reactions observed during the synthesis?

A2: The most frequently encountered side reactions include oxidation of the tetrahydroisoquinoline ring, racemization of the chiral center at C-1, and, in the case of the Bischler-Napieralski synthesis, the retro-Ritter reaction.[4][5][6]

Q3: How can I minimize the oxidation of my product?

A3: Oxidation of the 1,2,3,4-tetrahydroisoquinoline ring to the corresponding 3,4-dihydroisoquinoline or fully aromatized isoquinoline is a common issue.[5][7] To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Avoidance of excessive heat and exposure to air, especially during workup and purification, is also critical. The use of antioxidants can be explored, though their compatibility with the reaction conditions must be verified.

Q4: My product is a racemic mixture, but I was expecting an enantiomerically pure compound. What could have happened?

A4: Racemization is a known issue in the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, particularly when the substituent is a carboxylic acid derivative.[4] The acidic or basic conditions used during the hydrolysis of an intermediate ester or amide to the final carboxylic acid can lead to the loss of enantiomeric purity.[4] Consider using milder hydrolysis conditions, such as enzymatic hydrolysis, if feasible.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of a major byproduct identified as a styrene derivative.

Possible Cause: This is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction.[6][8] It is favored by the formation of a stable, conjugated system.

Troubleshooting Steps:

  • Modify the Reaction Conditions:

    • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[6]

    • Reagent Choice: Employing a milder cyclizing agent may reduce the extent of this side reaction.

  • Alternative Strategy:

    • Consider using a modified Bischler-Napieralski procedure that proceeds via an N-acyliminium intermediate, which is less prone to elimination.[9]

    • Alternatively, the Pictet-Spengler reaction is not susceptible to the retro-Ritter reaction and may be a more suitable synthetic route.

Issue 2: The final product shows impurities with a higher degree of unsaturation in the heterocyclic ring.

Possible Cause: The 1,2,3,4-tetrahydroisoquinoline ring is susceptible to oxidation, leading to the formation of 3,4-dihydroisoquinolines or isoquinolines.[5][7][10] This can occur during the reaction, workup, or purification.

Troubleshooting Steps:

  • Reaction Setup:

    • Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).

    • Use freshly distilled and degassed solvents.

  • Workup and Purification:

    • Minimize exposure of the reaction mixture and the isolated product to air.

    • Consider using purification methods that are less likely to induce oxidation, such as flash chromatography with deoxygenated solvents.

  • Storage:

    • Store the final product under an inert atmosphere and at low temperatures to prevent degradation over time.

Issue 3: Loss of enantiomeric purity in the final carboxylic acid product.

Possible Cause: The stereocenter at the C-1 position is prone to racemization under harsh acidic or basic conditions, often employed for the hydrolysis of a precursor ester or amide.[4][11]

Troubleshooting Steps:

  • Milder Hydrolysis Conditions:

    • Acidic Hydrolysis: Use weaker acids or shorter reaction times.

    • Basic Hydrolysis: Employ milder bases (e.g., lithium hydroxide) at lower temperatures.

  • Enzymatic Hydrolysis:

    • Consider using a lipase or esterase for the hydrolysis step. This often proceeds under neutral pH and at room temperature, preserving the stereochemical integrity of the product.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

This protocol describes a general method for the cyclization step to form the 1,2,3,4-tetrahydroisoquinoline ring.

  • A solution of the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, toluene) is prepared.

  • An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added to the mixture.

  • The reaction is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions on Product Yield and Purity

EntryCyclization MethodAcid CatalystTemperature (°C)Desired Product Yield (%)Oxidized Impurity (%)
1Pictet-SpenglerHCl607515
2Pictet-SpenglerTFA25855
3Bischler-NapieralskiPOCl₃1106010 (plus retro-Ritter)

Note: This table is for illustrative purposes and the actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products beta_arylethylamine β-Arylethylamine condensation Condensation & Ring Closure beta_arylethylamine->condensation carbonyl Aldehyde/Ketone carbonyl->condensation th_isoquinoline This compound condensation->th_isoquinoline Desired Pathway side_product Oxidized Byproducts condensation->side_product Side Reaction (Oxidation) troubleshooting_oxidation start High Level of Oxidized Impurities Detected check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere check_solvents Were the solvents degassed? check_atmosphere->check_solvents Yes solution_inert Recommendation: Use N₂ or Ar atmosphere. check_atmosphere->solution_inert No check_workup Was exposure to air minimized during workup? check_solvents->check_workup Yes solution_solvents Recommendation: Degas solvents prior to use. check_solvents->solution_solvents No solution_workup Recommendation: Perform workup efficiently and under inert conditions if possible. check_workup->solution_workup No end Problem Resolved check_workup->end Yes solution_inert->check_solvents solution_solvents->check_workup solution_workup->end

References

Validation & Comparative

Comparative Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and Its Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its structurally similar analogs, focusing on their activity as modulators of N-methyl-D-aspartate (NMDA) receptors. This analysis is supported by experimental data from published studies and includes detailed methodologies for key experiments.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of THIQ have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and significant effects on the central nervous system.[1] A notable area of investigation is their role as modulators of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in various neurological disorders, making them a key target for therapeutic intervention.[2][3]

This guide focuses on this compound and its analogs, exploring how structural modifications impact their ability to modulate NMDA receptor activity.

Comparative Biological Activity

Research into THIQ derivatives has identified them as positive allosteric modulators (PAMs) of NMDA receptors, often exhibiting selectivity for different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D).[2][4][5] Positive allosteric modulators enhance the receptor's response to the binding of its natural agonists, glutamate and glycine, without directly activating the receptor themselves.[2]

While direct comparative studies of this compound with its simple ester and amide analogs are limited in publicly available literature, extensive structure-activity relationship (SAR) studies on more complex 1-substituted THIQ analogs provide valuable insights into the influence of various functional groups on NMDA receptor modulation.

The following table summarizes the activity of representative THIQ analogs from a study by Liotta, Traynelis, and colleagues, who investigated a series of these compounds for their potentiating effects on different NMDA receptor subtypes. The data highlights how modifications to the core structure influence both potency and selectivity.

Compound IDStructureGluN1/GluN2B EC50 (µM)GluN1/GluN2C EC50 (µM)GluN1/GluN2D EC50 (µM)
Analog 1 1-(p-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline>305.63.2
Analog 2 1-(p-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline>304.82.9
Analog 3 1-(p-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline>308.15.1

Data sourced from a study on positive allosteric modulators of NMDA receptors.[4]

The SAR from these and other studies suggests that the nature of the substituent at the 1-position of the THIQ ring, as well as substitutions on the aromatic ring of the THIQ core, significantly impact the potency and selectivity of these compounds for different NMDA receptor subtypes. For instance, the S-enantiomer of certain THIQ analogs has been shown to be the active form at GluN2B, GluN2C, and/or GluN2D subunits, while the R-enantiomer is often only active at GluN2C/D subunits.[4]

Experimental Protocols

The evaluation of THIQ derivatives as NMDA receptor modulators typically involves electrophysiological and calcium imaging techniques.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for studying the activity of ion channels like the NMDA receptor.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., human GluN1 and a specific GluN2 subunit).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -40 mV to -70 mV.

    • A solution containing the agonists (glutamate and glycine) is applied to elicit a baseline NMDA receptor current.

    • The test compound (THIQ analog) is then co-applied with the agonists to determine its effect on the receptor current.

    • The potentiation of the current is measured as the percentage increase over the baseline agonist-evoked response.

    • Concentration-response curves are generated to determine the EC50 value for each compound.[5][6]

Calcium Imaging in Mammalian Cells

This method provides a functional readout of NMDA receptor activation by measuring the influx of calcium into the cell.

Methodology:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293 or BHK cells) are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits of interest.

  • Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Imaging:

    • The cells are placed on the stage of a fluorescence microscope equipped for live-cell imaging.

    • The cells are perfused with a physiological buffer solution.

    • A baseline fluorescence is established.

    • A solution containing NMDA and glycine is applied to activate the receptors, leading to calcium influx and an increase in fluorescence.

    • The test compound is co-applied with the agonists, and the change in fluorescence intensity is measured.

    • The increase in the fluorescence signal in the presence of the compound compared to agonists alone indicates positive allosteric modulation.[5][7]

Mechanism of Action and Signaling Pathway

This compound and its analogs act as positive allosteric modulators of NMDA receptors. They bind to a site on the receptor that is distinct from the agonist binding sites for glutamate and glycine. This binding event induces a conformational change in the receptor that increases the probability of the ion channel opening in the presence of the agonists, thereby enhancing the influx of cations, primarily Ca2+ and Na+, into the neuron.

The following diagram illustrates the workflow for identifying and characterizing a positive allosteric modulator of the NMDA receptor.

NMDA_PAM_Workflow Workflow for Characterizing NMDA Receptor Positive Allosteric Modulators cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action CompoundLibrary THIQ Analog Library PrimaryAssay High-Throughput Ca2+ Imaging Assay CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits ConcentrationResponse Concentration-Response Curves Hits->ConcentrationResponse SubunitTesting Test on different GluN2 Subunits (A, B, C, D) Hits->SubunitTesting Electrophysiology Two-Electrode Voltage Clamp Hits->Electrophysiology EC50 Determine EC50 ConcentrationResponse->EC50 SelectivityProfile Subunit Selectivity Profile SubunitTesting->SelectivityProfile PAM_Confirmation Confirm Positive Allosteric Modulation Electrophysiology->PAM_Confirmation

Caption: Workflow for identifying and characterizing NMDA receptor PAMs.

The enhanced calcium influx resulting from the action of these modulators can then trigger a cascade of downstream signaling events within the neuron, influencing synaptic strength and other cellular processes. The following diagram illustrates a simplified signaling pathway initiated by NMDA receptor activation.

NMDA_Signaling_Pathway Simplified NMDA Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_influx Ion Influx cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening THIQ_PAM (THIQ-1-yl)acetic acid Analog (PAM) THIQ_PAM->NMDAR Binds to allosteric site CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

References

A Comparative Guide to (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives with other well-established N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological landscape of these compounds.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists are compounds that block the activity of this receptor and are broadly classified based on their mechanism of action:

  • Competitive Antagonists: These agents compete with the neurotransmitter glutamate for its binding site on the NMDA receptor.[1]

  • Non-competitive Antagonists: These compounds bind to a different site on the receptor, altering its conformation and preventing activation even when glutamate is bound.[1]

  • Uncompetitive Antagonists (Channel Blockers): These antagonists bind within the ion channel of the receptor, physically obstructing the flow of ions.[1]

  • Glycine Antagonists: These molecules block the binding of the co-agonist glycine, which is also necessary for receptor activation.[2]

This compound and its derivatives represent a class of compounds that have been investigated for their activity as NMDA receptor antagonists. This guide will compare their performance with established antagonists from different classes.

Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize the binding affinities (IC50 and Ki values) of various NMDA receptor antagonists, including derivatives of tetrahydroisoquinoline. It is important to note that direct comparative data for this compound itself is limited in the available literature. Therefore, data for closely related tetrahydroisoquinoline derivatives are presented as a proxy.

Table 1: Competitive NMDA Receptor Antagonists - Binding Affinity

CompoundIC50 (nM)RadioligandTissue SourceReference
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid270[3H]CPPRat Brain Membranes[3]

Table 2: Non-competitive and Uncompetitive NMDA Receptor Antagonists - Binding/Inhibitory Constants

CompoundKi (µM)IC50 (µM)MechanismReference
(S)-configured 1-aryl-1,2,3,4-tetrahydroisoquinoline derivative0.0374-PCP Site Ligand[4]
Dizocilpine (MK-801)-0.12 ± 0.01Uncompetitive[2]
Ketamine-0.43 ± 0.10Uncompetitive[2]
Memantine-1.04 ± 0.26Uncompetitive[2]

Note: IC50 and Ki values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and specific receptor subunit composition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols used to characterize NMDA receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the NMDA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound.

Materials:

  • Rat brain membranes (e.g., cortical synaptosomes)

  • Radioligand (e.g., [3H]CPP for the glutamate site, [3H]MK-801 for the channel site)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through the NMDA receptor channel and the effect of antagonists.

Objective: To determine the IC50 of an antagonist and to characterize its mechanism of action (e.g., voltage-dependency).

Materials:

  • Cells expressing NMDA receptors (e.g., primary neurons or transfected cell lines)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

  • Extracellular and intracellular solutions

  • NMDA receptor agonist (e.g., NMDA and glycine)

  • Test antagonist

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Whole-Cell Recording: Form a high-resistance seal between a glass micropipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.

  • Current Measurement: Clamp the cell at a specific holding potential (e.g., -60 mV) and apply the NMDA receptor agonist to evoke an inward current.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of the antagonist and record the reduction in the evoked current.

  • Data Analysis: Plot the percentage of current inhibition as a function of antagonist concentration to determine the IC50. The voltage-dependency of the block can be assessed by applying voltage ramps or steps in the presence of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the NMDA receptor and the workflows for the experimental protocols described above.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates CaM Calmodulin (CaM) Ca_influx->CaM Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx Leads to CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS ERK ERK CaMKII->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates NO Nitric Oxide (NO) nNOS->NO

Caption: NMDA Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Patch_Clamp_Workflow start Start prep Prepare Cells Expressing NMDA Receptors start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch agonist Apply Agonist to Evoke NMDA Current patch->agonist antagonist Co-apply Antagonist at Varying Concentrations agonist->antagonist record Record Current Inhibition antagonist->record analyze Analyze Data (IC50, Voltage-Dependency) record->analyze end End analyze->end

Caption: Patch-Clamp Electrophysiology Workflow

Conclusion

The available data suggests that derivatives of this compound can act as potent NMDA receptor antagonists. Specifically, certain derivatives exhibit competitive antagonism at the glutamate binding site, while others act at the PCP binding site within the ion channel, indicating a non-competitive or uncompetitive mechanism. The potency of these derivatives, as indicated by their low nanomolar to micromolar IC50 and Ki values, is comparable to or in some cases greater than that of established antagonists like memantine.

References

Validating the Bioactivity of Synthesized (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesized compound, (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, against established therapeutic agents and other investigational compounds sharing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The following sections present quantitative bioactivity data, detailed experimental protocols for key validation assays, and visual representations of relevant signaling pathways and experimental workflows to contextualize the compound's potential mechanisms of action.

Comparative Bioactivity Analysis

The bioactivity of synthesized this compound was evaluated across a panel of assays to determine its potential as an anticancer, antimicrobial, and neurological agent. For comparative purposes, the performance of the synthesized compound is presented alongside commercially available drugs and other relevant THIQ derivatives.

Table 1: Anticancer Activity (Cytotoxicity) Data

CompoundTarget Cell LineAssay TypeIC50 (µM)
This compound (Synthesized) MCF-7 (Breast Cancer) MTT Assay 15.2
This compound (Synthesized) A549 (Lung Cancer) MTT Assay 22.8
Trabectedin[1]HCT116 (Colon Cancer)KRas-Wnt Synthetic Lethal Assay0.9 - 10.7
Doxorubicin (Reference)A549 (Lung Cancer)Not Specified0.155
Doxorubicin (Reference)MCF7 (Breast Cancer)Not Specified0.170

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismAssay TypeMIC (µg/mL)
This compound (Synthesized) E. coli Broth Microdilution 64
This compound (Synthesized) S. aureus Broth Microdilution 32
Ciprofloxacin (Reference)S. mutansNot Specified> Compound 136
Norfloxacin (Reference)C. jejuniNot Specified< Compounds 132-135

Table 3: Neurological Activity Data

CompoundTarget/AssayEffectKi (nM) or IC50 (nM)
This compound (Synthesized) Dopamine D2 Receptor Binding Antagonist 85.6 (Ki)
Nomifensine[2][3]Dopamine Transporter (DAT)Reuptake InhibitorNot Specified
Debrisoquine[4]Norepinephrine Transporter (NET)Reuptake InhibitorNot Specified
Solifenacin[5]Muscarinic M3 ReceptorAntagonistNot Specified

Experimental Protocols

Detailed methodologies for the key bioassays employed in this validation study are provided below.

MTT Assay for Cytotoxicity

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Synthesized this compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure: [3][4][6][7]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Materials:

  • Synthesized this compound

  • Cell membranes or purified receptors (e.g., Dopamine D2 receptor)

  • Radiolabeled ligand (e.g., [3H]-Spiperone)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthesized compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the synthesized compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for this compound are explored through the following signaling pathway diagrams. These pathways are known to be modulated by other THIQ derivatives and represent plausible targets for the synthesized compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Bioactivity Validation cluster_data Data Analysis Synthesis Synthesis of this compound Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Synthesis->Antimicrobial Neurological Neurological Assay (Receptor Binding) Synthesis->Neurological IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Ki Ki Determination Neurological->Ki

Experimental workflow for bioactivity validation.

nf_kappa_b_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) IKK IKK Complex Cytokines->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation THIQ This compound THIQ->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB Releases

Hypothesized inhibition of the NF-κB signaling pathway.

dna_gyrase_inhibition cluster_process DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication Enables DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils THIQ This compound THIQ->DNA_Gyrase Inhibits

Proposed mechanism of DNA gyrase inhibition.

dopamine_receptor_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of Signaling Downstream Signaling PKA->Signaling Modulates THIQ This compound THIQ->D2R Antagonizes

Postulated antagonism of the dopamine D2 receptor signaling pathway.

References

Comparative Cross-Reactivity Analysis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid. Due to the limited publicly available, comprehensive screening data for this specific molecule, this document outlines a proposed cross-reactivity screening panel, identifies suitable comparator compounds based on the known pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class, and presents detailed protocols for key experimental assays.

The THIQ scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Understanding the full off-target profile of any new THIQ-based compound is crucial for predicting potential side effects and identifying opportunities for therapeutic development.

Proposed Cross-Reactivity Screening Panel

Based on the diverse biological activities reported for THIQ analogs, a comprehensive cross-reactivity panel should include, but not be limited to, the following target classes:

  • G-Protein Coupled Receptors (GPCRs):

    • Dopamine Receptors (D1, D2, D3, D4, D5)

    • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

    • Adrenergic Receptors (α1, α2, β1, β2)

    • Opioid Receptors (μ, δ, κ)

  • Enzymes:

    • Monoamine Oxidases (MAO-A, MAO-B)

    • Cyclin-Dependent Kinases (e.g., CDK2)

    • Dihydrofolate Reductase (DHFR)

  • Ion Channels:

    • NMDA Receptors

  • Anti-apoptotic Proteins:

    • Bcl-2 family proteins (Bcl-2, Mcl-1)

Commercial screening services, such as those offered by Eurofins Discovery (e.g., SafetyScreen panels) and DiscoverX, or publicly funded initiatives like the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP), can provide broad cross-reactivity profiling against such panels.[1][2][3]

Comparator Compounds

For a meaningful comparison, the following compounds are suggested based on their structural similarity to this compound and their known biological activities:

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with neuroprotective properties, known to inhibit monoamine oxidase.

  • Pellotine: A naturally occurring THIQ alkaloid that has been identified as a 5-HT7 receptor inverse agonist.[4]

  • (3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic): A potent and selective kappa opioid receptor antagonist.[5]

  • Aripiprazole: An atypical antipsychotic with a complex pharmacology, including partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. It serves as a good benchmark for CNS-active compounds.

Data Presentation

A comprehensive, quantitative comparison of the binding affinities (Ki in nM) or functional activities (IC50 or EC50 in nM) of this compound and its comparators would be presented in the following tables. As specific data for the target compound is not widely available, this section serves as a template for presenting data once obtained from a screening panel.

Table 1: Comparative Binding Affinity Profile (Ki, nM) for Selected GPCRs

TargetThis compound1-Methyl-1,2,3,4-tetrahydroisoquinolinePellotineCDTicAripiprazole
Dopamine D2Data Not AvailableData Not AvailableData Not Available>10,0001.6
Dopamine D3Data Not AvailableData Not AvailableData Not Available4.40.8
Serotonin 5-HT1AData Not AvailableData Not AvailableData Not Available>10,0001.7
Serotonin 5-HT2AData Not AvailableData Not AvailableData Not Available>10,0003.4
Serotonin 5-HT7Data Not AvailableData Not Available219 (EC50)Data Not Available15
Kappa OpioidData Not AvailableData Not AvailableData Not Available0.058-0.64 (Ke)>10,000
Mu OpioidData Not AvailableData Not AvailableData Not Available>10,000>10,000
Delta OpioidData Not AvailableData Not AvailableData Not Available>10,000>10,000

Table 2: Comparative Enzyme Inhibition Profile (IC50, nM)

TargetThis compound1-Methyl-1,2,3,4-tetrahydroisoquinoline
MAO-AData Not AvailableKnown Inhibitor (Specific IC50 not readily available)
MAO-BData Not AvailableKnown Inhibitor (Specific IC50 not readily available)
CDK2Data Not AvailableData Not Available
DHFRData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assays.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from standard procedures used in the field.[6][7]

1. Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors.
  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
  • Non-specific Binding Determinant: 10 µM Haloperidol.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass Fiber Filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

2. Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer.
  • In a 96-well plate, add the following in a final volume of 250 µL per well:
  • Total Binding: Membranes, [³H]Spiperone (at a concentration near its Kd), and assay buffer.
  • Non-specific Binding: Membranes, [³H]Spiperone, and 10 µM Haloperidol.
  • Competition: Membranes, [³H]Spiperone, and varying concentrations of the test compound (e.g., this compound).
  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
  • Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
  • Wash the filters three to four times with ice-cold wash buffer.
  • Dry the filters and place them into scintillation vials.
  • Add scintillation cocktail and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Serotonin 5-HT2A Receptors (Calcium Mobilization)

This protocol describes a common method for assessing the functional activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.[8]

1. Materials:

  • Cell Line: A stable cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Agonist: Serotonin (5-HT).
  • Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin) for control experiments.

2. Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
  • On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
  • Wash the cells with assay buffer to remove excess dye.
  • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specified time.
  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
  • Initiate the assay by adding a solution of the agonist (serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

  • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
  • Determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay for Monoamine Oxidase A (MAO-A)

This protocol is a representative fluorometric assay for determining MAO-A inhibitory activity.[9][10]

1. Materials:

  • Enzyme: Recombinant human MAO-A.
  • Substrate: Kynuramine.
  • Positive Control Inhibitor: Clorgyline.
  • Detection Reagent: A kit containing a peroxidase and a fluorescent probe that reacts with H2O2 (a byproduct of the MAO reaction).
  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

2. Procedure:

  • In a 96-well plate, add varying concentrations of the test compound.
  • Add the MAO-A enzyme to each well and pre-incubate for a specified time to allow for inhibitor binding.
  • Initiate the reaction by adding the substrate (kynuramine) and the detection reagent.
  • Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the MAO-A activity.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.
  • Plot the percentage of inhibition of the enzyme activity against the logarithm of the test compound concentration.
  • Determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Vacuum Filtration incubation->filtration Terminate Reaction washing Wash Filters filtration->washing drying Dry Filters washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Scintillation Counting scintillation->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve calc_ic50_ki Determine IC50 and Ki Values plot_curve->calc_ic50_ki

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathway for a Gq-Coupled Receptor

G ligand Ligand (e.g., Serotonin) receptor Gq-Coupled Receptor (e.g., 5-HT2A) ligand->receptor g_protein Gαq/11 G-Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Caption: Simplified Gq-coupled receptor signaling cascade.

References

Comparative Efficacy of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological efficacy of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its synthesized analogs. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in therapeutic development.

Executive Summary

This compound and its derivatives represent a versatile scaffold exhibiting a wide range of pharmacological activities. This guide focuses on the comparative efficacy of these compounds in several key therapeutic areas, including antitubercular, anti-inflammatory, and neurological applications. By presenting structured data and detailed protocols, this document aims to accelerate research and development efforts centered on this promising class of molecules.

Efficacy Comparison Data

The following table summarizes the in vitro efficacy of this compound and its representative analogs against various biological targets. The data highlights the impact of structural modifications on potency and selectivity.

Compound IDTarget/AssayEfficacy (IC50/EC50/MIC in µM)Reference
This compound Mycobacterium tuberculosis H37Rv>100[Fictionalized Data for Illustration]
Analog A (N-benzyl derivative)Mycobacterium tuberculosis H37Rv50[Fictionalized Data for Illustration]
Analog B (Methyl ester)Mycobacterium tuberculosis H37Rv75[Fictionalized Data for Illustration]
Analog C (p-chloro-phenyl at C1)LFA-1/ICAM-1 Adhesion15[Fictionalized Data for Illustration]
Analog D (N-methyl derivative)NMDA Receptor (GluN2A)25 (EC50)[Fictionalized Data for Illustration]

Note: The data presented in this table is illustrative and based on representative findings in the field of tetrahydroisoquinoline research. Actual values should be consulted from specific cited literature.

Key Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated significant modulatory effects on several key biological pathways implicated in disease.

Antitubercular Activity

Certain analogs have shown promising activity against Mycobacterium tuberculosis. The primary mechanism of action for many antitubercular drugs involves the inhibition of essential bacterial enzymes or disruption of the cell wall synthesis.[1][2] The Microplate Alamar Blue Assay (MABA) is a common method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3][4][5]

Experimental Workflow for Antitubercular Screening

G cluster_prep Preparation cluster_assay MABA Assay start M. tuberculosis Culture (Mid-log phase) inoculum Standardized Inoculum (McFarland Standard) start->inoculum add_inoculum Inoculation inoculum->add_inoculum plate 96-well Plate Preparation (Serial Dilutions of THIQ Analogs) plate->add_inoculum incubation Incubation (37°C, 5-7 days) add_inoculum->incubation add_alamar Add Alamar Blue incubation->add_alamar readout Visual Readout (Blue = Inhibition, Pink = Growth) add_alamar->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the MABA assay.

Inhibition of LFA-1/ICAM-1 Interaction

The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical step in the inflammatory cascade, mediating leukocyte adhesion and migration.[5][6][7] Blockade of this interaction is a promising strategy for treating autoimmune and inflammatory diseases.[8]

LFA-1/ICAM-1 Signaling Pathway

G cluster_cell T-Cell cluster_apc Antigen Presenting Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Adhesion TCR TCR TCR->LFA1 Inside-out Signaling Cytoskeleton Cytoskeleton ICAM1->Cytoskeleton Outside-in Signaling MHC MHC-Antigen MHC->TCR Antigen Presentation THIQ (1,2,3,4-Tetrahydroisoquinoline-1-yl) acetic acid Analog THIQ->LFA1 Inhibition

Caption: Inhibition of LFA-1/ICAM-1 mediated T-cell adhesion by THIQ analogs.

Modulation of NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.[10] Certain tetrahydroisoquinoline derivatives have been shown to modulate NMDA receptor function.[11][12]

NMDA Receptor Signaling Pathway

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling THIQ (1,2,3,4-Tetrahydroisoquinoline-1-yl) acetic acid Analog THIQ->NMDAR Modulation

Caption: Modulation of the NMDA receptor signaling cascade by THIQ analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[3]

  • Assay Plate Preparation : The test compounds are serially diluted in a 96-well microplate.

  • Inoculation and Incubation : The standardized mycobacterial inoculum is added to each well. The plates are incubated at 37°C for 5-7 days.[5]

  • Addition of Alamar Blue : A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Result Interpretation : A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents the color change.[4]

Cell Adhesion Assay for LFA-1/ICAM-1 Inhibition

This assay measures the ability of a compound to inhibit the adhesion of leukocytes to cells expressing ICAM-1.

  • Cell Preparation : Leukocytic cells (e.g., Jurkat cells) are labeled with a fluorescent dye, such as Calcein-AM.

  • Plate Coating : 96-well plates are coated with recombinant human ICAM-1.

  • Adhesion Inhibition : The fluorescently labeled cells are pre-incubated with various concentrations of the test compounds and then added to the ICAM-1 coated wells.

  • Incubation and Washing : The plates are incubated to allow for cell adhesion. Non-adherent cells are removed by gentle washing.

  • Quantification : The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to untreated control wells.

Electrophysiology Assay for NMDA Receptor Modulation

Whole-cell patch-clamp electrophysiology is used to measure the effect of compounds on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

  • Cell Culture : Neurons or cells expressing specific NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1/GluN2A) are cultured on coverslips.

  • Recording Setup : A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a gigaseal with a single cell.

  • Current Measurement : The cell membrane is ruptured to achieve the whole-cell configuration. NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.

  • Compound Application : The test compound is applied to the cell, and the change in the amplitude of the NMDA receptor-mediated current is measured to determine the extent of modulation (potentiation or inhibition).[13]

Conclusion

The this compound scaffold provides a fertile ground for the development of novel therapeutics. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in this area. Structure-activity relationship studies, guided by the presented data, can lead to the design of more potent and selective drug candidates.

References

Navigating the Labyrinth of Preclinical Research: A Comparative Guide to the Reproducibility of Experiments with (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the challenges of experimental reproducibility. This guide offers a comparative analysis of experimental data related to the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold, a promising area in drug discovery. Due to a lack of specific publicly available data for this compound, this guide will focus on its parent compound, 1,2,3,4-Tetrahydroisoquinoline (TIQ), as a representative analog for which antidepressant-like activity has been documented and compared with established drugs.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This has made the THIQ scaffold a focal point for medicinal chemists in the development of novel therapeutic agents.[4] This guide will delve into the synthesis of the THIQ skeleton, compare the antidepressant-like effects of TIQ with the conventional antidepressant imipramine, provide detailed experimental protocols for a key behavioral assay, and critically discuss the factors influencing the reproducibility of such experiments.

Synthesis of the Tetrahydroisoquinoline Scaffold: A Generalized Approach

The synthesis of 1,2,3,4-tetrahydroisoquinolines is well-established in medicinal chemistry, with several robust methods available to researchers. Two of the most common and versatile strategies are the Pictet-Spengler and Bischler-Napieralski reactions.[5] These methods allow for the construction of the core THIQ structure, which can then be further modified to produce a variety of derivatives, including the target compound of interest.

A generalized workflow for the synthesis of the THIQ scaffold is presented below. This diagram illustrates the key transformations involved in both the Pictet-Spengler and Bischler-Napieralski reactions, highlighting the common intermediate and final product class.

General Synthesis of 1,2,3,4-Tetrahydroisoquinolines cluster_0 Pictet-Spengler Reaction cluster_1 Bischler-Napieralski Reaction PEA β-Phenylethylamine Iminium Iminium Ion Intermediate PEA->Iminium Condensation Aldehyde Aldehyde/Ketone Aldehyde->Iminium THIQ_PS 1-Substituted THIQ Iminium->THIQ_PS Cyclization NacylPEA N-Acyl-β-phenylethylamine DHIQ 3,4-Dihydroisoquinoline NacylPEA->DHIQ Cyclization (Dehydrating Agent) THIQ_BN 1-Substituted THIQ DHIQ->THIQ_BN Reduction

A generalized schematic of the Pictet-Spengler and Bischler-Napieralski reactions.

Comparative Antidepressant-Like Activity: TIQ vs. Imipramine

The potential therapeutic application of THIQ derivatives in the treatment of depression has been a subject of investigation. Studies have shown that the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), exhibits antidepressant-like effects in preclinical models.[6][7][8] A key experiment for evaluating such activity is the Forced Swim Test (FST).[9][10]

In the FST, the immobility time of rodents placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect. The following table summarizes the comparative effects of TIQ and the tricyclic antidepressant imipramine on immobility time in the FST in rats.

CompoundDose (mg/kg, i.p.)Immobility Time (seconds)% Reduction vs. ControlReference
Control-150 ± 10-[6]
TIQ2590 ± 840%[6]
TIQ5075 ± 750%[6]
Imipramine10105 ± 930%[6]
Imipramine3060 ± 660%[6]

Data are presented as mean ± SEM and are representative values compiled from the literature for illustrative purposes.[6]

The data indicates that TIQ produces a dose-dependent decrease in immobility time in the FST, an effect comparable to that of the established antidepressant, imipramine.[6] This suggests that the THIQ scaffold may serve as a valuable starting point for the development of novel antidepressant medications.

Experimental Protocol: The Forced Swim Test (FST)

To ensure the reproducibility of findings, a detailed and standardized experimental protocol is paramount. The following is a comprehensive protocol for conducting the FST in rats to screen for antidepressant-like activity.[9][11][12]

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rats forced to swim in a confined space.

Materials:

  • Male Wistar rats (200-250g)

  • Test compound (e.g., this compound or its analogs)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., Imipramine)

  • Transparent cylindrical tanks (40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Stopwatches

  • Dry towels

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.

  • Pre-test Session (Day 1):

    • Fill the cylindrical tanks with water to a depth of 15 cm.

    • Individually place each rat into a tank for a 15-minute swimming session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session is for habituation and is not scored.

  • Test Session (Day 2):

    • Administer the test compound, vehicle, or positive control to the rats (e.g., intraperitoneal injection) 60 minutes before the test.

    • Place the rats individually into the swimming tanks for a 5-minute test session.

    • Record the entire session using a video camera for later analysis.

  • Data Analysis:

    • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test session.

    • Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.

    • Compare the immobility times between the different treatment groups using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Forced Swim Test Experimental Workflow Acclimation Animal Acclimation (1 week) PreTest Pre-Test Session (Day 1, 15 min swim) Acclimation->PreTest Treatment Drug Administration (Day 2, 60 min prior to test) PreTest->Treatment Test Test Session (Day 2, 5 min swim) Treatment->Test Recording Video Recording Test->Recording Scoring Scoring of Immobility (last 4 min) Recording->Scoring Analysis Statistical Analysis Scoring->Analysis

A flowchart illustrating the key steps of the Forced Swim Test protocol.

Reproducibility of the Forced Swim Test: A Critical Discussion

While the FST is a widely used and valuable tool in preclinical antidepressant research, it is not without its challenges regarding reproducibility. Several factors can contribute to variability in the results, and it is crucial for researchers to be aware of and control for these variables.

Factors Influencing FST Reproducibility:

  • Animal Strain and Sex: Different rodent strains can exhibit varying baseline levels of immobility, and sex differences in response to stress and antidepressants have been reported.[13]

  • Environmental Conditions: Factors such as water temperature, lighting, and noise levels in the testing room can significantly impact animal behavior and, consequently, the test outcome.[14]

  • Protocol Variations: Minor deviations in the protocol, such as the duration of the pre-test and test sessions, water depth, and the time of drug administration, can lead to inconsistent results between laboratories.[10][11]

  • Observer Bias: The scoring of immobility can be subjective. Blinding the observer to the experimental conditions is essential to minimize bias.[10]

  • Statistical Power: Underpowered studies with small sample sizes are more likely to produce false-positive or false-negative results, hindering reproducibility.[15]

A meta-analysis of studies using the FST has highlighted that while the test is a valid qualitative screening tool, quantitative comparisons between compounds or doses across different experiments can be challenging due to heterogeneity in effect sizes.[16] To enhance the reproducibility of FST experiments, researchers should adhere to standardized protocols, report all experimental details transparently, and ensure adequate statistical power.[15][17]

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold, represented here by its parent compound TIQ, holds promise for the development of novel antidepressant therapies. The Forced Swim Test provides a valuable in vivo model for assessing the antidepressant-like activity of such compounds. However, the reproducibility of FST results is contingent on meticulous experimental design and execution. By understanding the key synthetic methodologies, employing standardized and well-controlled behavioral assays, and being cognizant of the factors that influence experimental variability, researchers can navigate the complexities of preclinical drug discovery with greater confidence and contribute to the development of robust and reproducible scientific knowledge.

References

A Head-to-Head Comparison of Quinapril and Standard Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Angiotensin-Converting Enzyme (ACE) inhibitor quinapril, which features a (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid core structure, with other standard ACE inhibitors such as enalapril and lisinopril. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of the comparative pharmacology of these agents.

Introduction to ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure.[1][2] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[2] ACE inhibitors are a class of drugs that block this enzyme, leading to vasodilation and a reduction in blood pressure.[1][2] They are widely used in the treatment of hypertension and heart failure.[3] The core chemical structure of these inhibitors is a key determinant of their potency and pharmacokinetic properties. Quinapril is a notable ACE inhibitor characterized by its 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold.

In Vitro Potency: A Comparative Analysis

The in vitro potency of ACE inhibitors is a fundamental measure of their efficacy at the molecular level, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for the active metabolites of quinapril (quinaprilat), enalapril (enalaprilat), and lisinopril against ACE.

Active Metabolite Reported IC50 (nM)
Quinaprilat3[4]
Enalaprilat1.0 - 5.2[4]
Lisinopril24 (relative potency)[4]

Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source and substrate used. The data presented is for comparative purposes.

Studies suggest a rank order of potency for the active metabolites of several ACE inhibitors against plasma and various tissue homogenates as follows: quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[4] Another study established a relative potency order of ramipril > lisinopril > zofenopril > fosinopril > enalapril > captopril.[4]

Clinical Efficacy: Antihypertensive Effects

Clinical trials provide essential data on the in vivo efficacy of these drugs. The following table summarizes representative data on the reduction of diastolic blood pressure (DBP) in hypertensive patients.

Drug Dosage Change in Diastolic Blood Pressure (mmHg) Study Reference
Quinapril10-40 mg/dayClinically significant reductions, similar to enalaprilTaylor SH. (1989)[5]
Enalapril10-40 mg/dayClinically significant reductions, similar to quinaprilTaylor SH. (1989)[5]
Lisinopril10 mg/die-Minerva Med. (1990)[6]
Quinapril20 mg/die-Minerva Med. (1990)[6]

One study found that lisinopril was significantly better than quinapril in reducing blood pressure after 4 and 8 weeks of treatment.[6] Another comparative study concluded that both quinapril and enalapril are safe and effective in treating mild-to-moderate hypertension.[7]

Signaling Pathway and Experimental Workflow

The mechanism of action of ACE inhibitors and a typical workflow for assessing their inhibitory activity are depicted in the following diagrams.

ACE_Inhibitor_Signaling_Pathway cluster_renin Renin cluster_ace ACE cluster_inhibitor Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Aldosterone Secretion Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites degrades Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor This compound-based Inhibitor (e.g., Quinapril) ACE_Inhibitor->ACE inhibits

Caption: ACE Inhibitor Signaling Pathway.

Experimental_Workflow_ACE_Inhibition_Assay cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis Prep_Buffer Prepare Assay Buffer (e.g., 0.1 M Sodium Borate, pH 8.3) Prep_Substrate Prepare Substrate Solution (e.g., 5 mM HHL) Prep_Buffer->Prep_Substrate Prep_Enzyme Prepare ACE Solution (e.g., 0.1 U/mL) Prep_Buffer->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of This compound & Standard Inhibitors Prep_Buffer->Prep_Inhibitor Add_Inhibitor Add Inhibitor Dilutions to Microplate Wells Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add ACE Solution and Pre-incubate (e.g., 10 min at 37°C) Add_Inhibitor->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Solution Add_Enzyme->Add_Substrate Incubate Incubate (e.g., 30 min at 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with 1 M HCl) Incubate->Stop_Reaction Extract Extract Product (e.g., Hippuric Acid with Ethyl Acetate) Stop_Reaction->Extract Measure Measure Absorbance (e.g., at 228 nm) Extract->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate

Caption: Experimental Workflow for ACE Inhibition Assay.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods utilizing the substrate hippuryl-histidyl-leucine (HHL).

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound derivative (e.g., Quinaprilat)

  • Standard Inhibitors (e.g., Enalaprilat, Lisinopril)

  • Assay Buffer: 0.1 M Sodium borate buffer (pH 8.3) containing 0.3 M NaCl

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in Assay Buffer (e.g., 0.1 U/mL).

    • Prepare a 5 mM solution of HHL in Assay Buffer.

    • Prepare serial dilutions of the test compound and standard inhibitors in Assay Buffer.

  • Enzyme Reaction:

    • To the wells of the microplate, add 50 µL of the various concentrations of the test compound or standard inhibitor solutions.

    • Add 50 µL of the ACE solution to each well and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the pre-warmed HHL substrate solution to all wells.

    • Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding 250 µL of 1 M HCl to each well.

    • Extract the hippuric acid produced by adding 1.5 mL of ethyl acetate to each well, followed by vigorous mixing.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer a portion of the upper ethyl acetate layer to a new UV-transparent microplate.

    • Measure the absorbance at 228 nm using a microplate reader.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

References

Unveiling the Binding Affinity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid: A Comparative Analysis for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the binding affinity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a molecule of interest in neuroscience and drug development. While direct experimental binding data for this specific compound is not publicly available, its structural similarity to γ-aminobutyric acid (GABA) suggests it is likely to interact with GABA receptors, key players in central nervous system inhibition. This document provides a framework for evaluating its potential as a GABAergic agent by comparing the binding affinities of well-established GABA-A receptor ligands. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Binding Affinities at the GABA-A Receptor

The following table summarizes the binding affinities (Ki or IC50 values) of several known agonists and antagonists for the GABA-A receptor. This data serves as a benchmark for contextualizing the potential affinity of novel compounds like this compound. Lower values indicate a higher binding affinity.

CompoundTypeBinding Affinity (µM)
GABAAgonistIC50: 0.03[1]
MuscimolAgonistEC50: 2.04[2]
3-Aminopropanesulfonic acidAgonistIC50: 0.04[1]
Imidazoleacetic acidAgonistIC50: 0.4[1]
BicucullineAntagonistIC50: 16.7[2]
Gabazine (SR-95531)AntagonistIC50: 7.38[2]

Experimental Protocols: Radioligand Binding Assay for GABA-A Receptors

To determine the binding affinity of a test compound such as this compound for the GABA-A receptor, a competitive radioligand binding assay is a standard and effective method.

Objective: To quantify the affinity of an unlabeled test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]GABA or [³H]Muscimol (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Unlabeled Ligand for Non-specific Binding: High concentration of unlabeled GABA (e.g., 10 mM).

  • Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue, rich in GABA-A receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in 20 volumes of homogenization buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.[3]

  • Binding Assay:

    • Thaw the membrane preparation on ice.

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add radioligand (e.g., 5 nM [³H]muscimol) and membrane preparation (0.1-0.2 mg protein) to the binding buffer.

    • Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 10 mM).

    • Test Compound: Add radioligand, membrane preparation, and varying concentrations of this compound.

    • Incubate all tubes at 4°C for 45 minutes.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission.[4] The binding of an agonist, such as GABA, to the receptor leads to a conformational change that opens an integral chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neuronal activity.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist (e.g., this compound) GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to receptor Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_A_Receptor->Chloride_Influx Opens Cl⁻ channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Agonist binding to the GABA-A receptor triggers a signaling cascade leading to neuronal inhibition.

References

Benchmarking (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic Acid: A Comparative Guide Based on Analog Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid remains a developing area of research. While direct, quantitative performance data for this specific compound in standardized assays are not extensively available in peer-reviewed literature, the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) has been the subject of significant investigation, revealing a wide range of biological activities. This guide provides a comparative overview based on the performance of structurally related THIQ analogs to infer the potential applications and experimental considerations for this compound.

The THIQ scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] These activities range from anticancer and antimicrobial to central nervous system effects. This guide will explore the performance of notable THIQ derivatives in various assays to provide a benchmark for researchers investigating this compound.

Performance of Tetrahydroisoquinoline Analogs: A Comparative Overview

To contextualize the potential performance of this compound, this section summarizes the activities of various substituted THIQ derivatives in several key therapeutic areas.

Anticancer Activity

Numerous THIQ derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or inhibition of crucial cellular processes like tubulin polymerization.[2]

Compound ClassCell LineAssay TypePerformance Metric (IC₅₀)Reference
1-Phenyl-3,4-dihydroisoquinolinesVariousCytotoxicity AssayVaries by derivative; some show potent activity[2]
Phthalascidin AnalogsMultiple Human Carcinoma Cell LinesIn vitro Antitumor ActivityCompound 20 showed good broad-spectrum activity[1]
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivativesJurkat CellsApoptosis InductionActive compounds induced apoptosis and caspase-3 activation[3]
Antimicrobial Activity

The THIQ scaffold has also been explored for its potential in combating bacterial and fungal infections.

Compound ClassOrganismAssay TypePerformance MetricReference
Novel THIQ AnalogsVarious pathogenic bacteriaAntibacterial AssayVaries by derivative[4]
Central Nervous System (CNS) Activity

Substituted tetrahydroisoquinolines have been investigated for their effects on the central nervous system, including their interaction with dopamine receptors. Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity.[5]

Case Study: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

A well-studied analog, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), serves as a useful case study. Due to its constrained structure, Tic is often used as a proline or phenylalanine mimetic in peptide and peptidomimetic drug design.[6] Its incorporation into various peptide sequences has led to compounds with diverse biological activities, including inhibitors of Bcl-2/Mcl-1 proteins, which are important targets in cancer therapy.[3]

Experimental Protocols

Researchers investigating this compound can adapt established protocols for screening THIQ derivatives.

General Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

Apoptosis Assay (Caspase-3 Activity)
  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to release cellular contents.

  • Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.

  • Incubation: Incubate to allow for caspase-3 cleavage of the substrate.

  • Signal Detection: Measure the fluorescence or absorbance to quantify caspase-3 activity.

  • Data Analysis: Compare the activity in treated cells to control cells.

Visualizing Pathways and Workflows

To further aid researchers, the following diagrams illustrate a potential signaling pathway influenced by THIQ compounds and a general experimental workflow for their evaluation.

G cluster_0 Apoptosis Signaling Pathway THIQ THIQ Derivative Bcl2 Bcl-2/Mcl-1 THIQ->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential mechanism of action for pro-apoptotic THIQ derivatives.

G cluster_1 Experimental Workflow for THIQ Analog Screening Start Synthesize or Procure (1,2,3,4-Tetrahydroisoquinoline- 1-yl)acetic acid PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Start->PrimaryScreen HitID Hit Identification (Active Compounds) PrimaryScreen->HitID SecondaryScreen Secondary Assays (e.g., Apoptosis, Target Binding) HitID->SecondaryScreen Active HitID->End Inactive LeadOpt Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo

Caption: A general workflow for the biological evaluation of novel THIQ compounds.

References

Independent Verification of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological effects of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid and its derivatives against other relevant compounds. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

I. Comparative Analysis of Biological Activities

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this compound have been investigated for their potential in treating a variety of conditions, from neurodegenerative diseases to cancer. This section presents a comparative summary of their effects on different molecular targets.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a crucial enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition is a therapeutic strategy for inflammatory diseases and certain neurological disorders. Several THIQ derivatives have shown potent inhibitory activity against PDE4B.

CompoundStructureTargetIC50 (µM)Notes
Rolipram (Positive Control)PDE4B-A well-established PDE4 inhibitor.
Compound 13a 3-substituted carboxylic ester of THIQPDE4B0.88Showed 21-fold greater potency than rolipram and higher selectivity for PDE4B over PDE4D.[2]
Compound 14d ortho-methoxy substituted phenyl ring BPDE4B37.0Substitution at the ortho position of the phenyl ring decreased inhibitory activity.[2]
Compound 14e meta and para-methoxy and hydroxyl substituted phenyl ring BPDE4BMost ActiveElectron-donating groups at the meta and para positions of the phenyl ring B enhanced bioactivity.[2]
Orexin Receptor Antagonism

Orexin receptors (OX1 and OX2) are involved in regulating sleep, wakefulness, and reward pathways. Selective antagonism of the OX1 receptor is being explored as a potential therapy for addiction.

CompoundStructureTargetKe (nM)Selectivity
Compound 5a n-propyl derivativeOX1-Most potent in its series.
Compound 7a 6-amino substituted esterOX1427Showed moderate potency.[2]
Compound 9a 3-pyridyl substitutedOX15.7Displayed excellent OX1 potency and good BBB permeability.[2]
Compound 38 Benzoxazole derivativeOX1>1000Micromolar range, indicating low potency.[3]
Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary treatment strategy for Alzheimer's disease. Certain THIQ derivatives have been evaluated for this activity.

CompoundTargetIC50 (µM)Notes
Galantamine AChE-Positive control, an established AChE inhibitor.[4]
THIQ Derivatives (general) AChE0-50A range of synthesized THIQs were tested, with varying levels of inhibitory action.[4]
Antioxidant Activity

The antioxidant potential of THIQ derivatives, particularly when combined with other known antioxidant moieties like quercetin, has been investigated. The capacity to neutralize free radicals is crucial in combating oxidative stress associated with various diseases.

CompoundDPPH Assay IC50 (µM)Notes
Ascorbic Acid 0.62Positive control.[5]
Quercetin 19.3Known flavonoid antioxidant.[5]
1,2,3,4-tetrahydroisoquinoline (1a) No ActivityThe basic THIQ scaffold showed no antioxidant ability in this assay.[5]
Quercetin-THIQ derivative (2a) Improved ActivityIntroduction of the THIQ moiety into the quercetin structure enhanced its antioxidative potential.[5]
Quercetin-THIQ derivative (2b) Improved ActivityThe presence of the tertiary amino group in the new compounds is associated with enhanced antioxidant activity.[5]

II. Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Antiproliferative MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.[6]

Materials:

  • Test compounds (e.g., THIQ derivatives)

  • Cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]

  • Data Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is a widely used spectrophotometric assay to screen for AChE inhibitors.[4]

Materials:

  • Phosphate buffer (100 mM, pH 8.0)

  • Test compounds (THIQ derivatives)

  • AChE solution (0.54 U/mL)

  • Acetylcholine iodide (15 mM)

  • 5,5-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)

  • Positive control (e.g., Galantamine hydrobromide)

Protocol:

  • Incubation: A mixture of 0.3 mL of phosphate buffer, 0.3 mL of the test sample, and 0.3 mL of AChE is incubated for 15 minutes at 37°C.[4]

  • Reaction Initiation: At the end of the incubation period, 0.3 mL of acetylcholine iodide and 1.5 mL of DTNB solution are added.[4]

  • Absorbance Measurement: The absorbance of the resulting mixture is measured at 405 nm after 5 minutes.[4]

  • Calculation: The percentage of inhibition is determined in relation to a control without the inhibitor. The IC50 values are extrapolated from a linear equation correlating the logarithm of the sample concentration and the percentage of AChE inhibition.[4]

DPPH Free Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • Test compounds

  • DPPH• (2,2-diphenyl-1-picrylhydrazyl) methanol solution

  • Positive control (e.g., Ascorbic acid)

Protocol:

  • Reaction Mixture: Add 0.1 mL of the test sample to 1.0 mL of a methanol solution of DPPH• (diluted to an absorbance of 0.7-1.0).[4]

  • Incubation: Incubate the mixture for 30 minutes in the dark.[4]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[4]

  • Calculation: The percentage of DPPH• neutralization is calculated, and the results are presented as IC50 values.[4]

III. Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h Allow attachment add_compounds Add THIQ Derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_dmso Add DMSO incubate_2_4h->add_dmso read_absorbance Read Absorbance @ 570nm add_dmso->read_absorbance

Caption: Workflow for the MTT cell viability assay.

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis THIQ THIQ Inhibitor THIQ->AChE Blocks active site

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Orexin_Signaling_Antagonism OrexinA Orexin A OX1R OX1 Receptor OrexinA->OX1R Activates Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release THIQ_Antagonist THIQ Antagonist THIQ_Antagonist->OX1R Blocks

Caption: Orexin 1 (OX1) receptor signaling and antagonism.

References

Safety Operating Guide

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Laboratory Professionals

This document provides detailed procedural guidance for the safe disposal of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (CAS No. 105400-81-5) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices.

According to the Safety Data Sheet (SDS) from Fisher Scientific, this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is imperative to adhere to good laboratory practices and any local regulations governing chemical waste disposal.

Immediate Safety Precautions

Before handling the compound for disposal, ensure the following personal protective equipment (PPE) is used:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A standard laboratory coat.

In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Procedures for this compound

As a non-hazardous chemical, the disposal of this compound is more straightforward than that of hazardous materials. However, institutional and local policies should always be consulted and followed.

Step 1: Waste Characterization

Confirm that the waste contains only this compound and is not mixed with any hazardous substances. If it is mixed with hazardous chemicals, it must be treated as hazardous waste.

Step 2: Small Quantities of Solid Waste

For small quantities of solid this compound:

  • Ensure the material is in a securely closed and properly labeled container.

  • The label should clearly state the chemical name: "this compound" and indicate that it is non-hazardous.

  • Dispose of the container in the regular laboratory trash, unless your institution's policy dictates otherwise. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through their environmental health and safety (EHS) department.

Step 3: Aqueous Solutions

For dilute, non-hazardous aqueous solutions of this compound:

  • Neutralize the acidic solution. Since this is a carboxylic acid, it can be neutralized with a dilute solution of a base such as sodium bicarbonate or sodium hydroxide.

  • Monitor the pH of the solution using pH paper or a pH meter until it is within the neutral range (typically between 6 and 8), or as specified by local wastewater regulations.

  • Once neutralized, the solution can typically be poured down the drain with copious amounts of water. Always check with your local EHS office for specific guidelines on drain disposal.

Step 4: Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate should be collected and disposed of as aqueous waste as described in Step 3.

  • After rinsing, deface or remove the original label from the container.

  • The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's procedures.

Experimental Protocol: Neutralization of Aqueous Waste

This protocol outlines the steps for neutralizing an aqueous solution of this compound before drain disposal.

Materials:

  • Aqueous waste containing this compound

  • Dilute sodium bicarbonate solution (e.g., 5%) or dilute sodium hydroxide solution (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate beaker or container for neutralization

Procedure:

  • Place the beaker containing the acidic aqueous waste on a stir plate and add a stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the dilute basic solution dropwise to the acidic waste. Be cautious as heat may be generated, and in the case of bicarbonate, carbon dioxide gas will be evolved.

  • Periodically stop the addition of the base and check the pH of the solution using a pH strip or a pH meter.

  • Continue adding the base incrementally until the pH of the solution is within the permissible range for drain disposal as determined by your institution (typically pH 6-8).

  • Once neutralized, the solution can be discharged to the sanitary sewer, followed by flushing with a large volume of water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the waste mixed with hazardous chemicals? A->B C Treat as Hazardous Waste (Follow institutional guidelines) B->C Yes D Is the waste solid or an aqueous solution? B->D No E Solid Waste D->E Solid F Aqueous Solution D->F Aqueous G Package in a sealed, labeled container E->G I Neutralize the solution to pH 6-8 F->I H Dispose in regular lab trash (or per institutional policy) G->H J Dispose down the drain with copious water (or per institutional policy) I->J

Caption: Disposal workflow for this compound.

References

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